Sodium 1-methyl-4-nitro-1H-imidazol-5-olate
Description
Properties
IUPAC Name |
sodium;3-methyl-5-nitroimidazol-4-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3.Na/c1-6-2-5-3(4(6)8)7(9)10;/h2,8H,1H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDKQRVWAYCZEM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1[O-])[N+](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N3NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Characterization of Azathioprine Impurity E Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Azathioprine Impurity E sodium salt, a known process-related impurity of the immunosuppressive drug, azathioprine. Delving into its chemical identity, structural elucidation, and analytical characterization, this document serves as a vital resource for professionals engaged in the quality control, process development, and regulatory submission of azathioprine-containing pharmaceutical products.
Introduction: The Significance of Impurity Profiling in Azathioprine
Azathioprine is a critical immunosuppressive agent used in organ transplantation and for the treatment of autoimmune diseases.[1] As a prodrug, it is converted in the body to 6-mercaptopurine (6-MP), which then exerts its therapeutic effects by interfering with DNA synthesis.[2][3] The manufacturing process of azathioprine, like any synthetic chemical process, can result in the formation of impurities. Regulatory bodies worldwide mandate the identification, quantification, and control of these impurities to ensure the safety and efficacy of the final drug product. Azathioprine Impurity E is one such process-related impurity, recognized by the European Pharmacopoeia (EP), making its thorough understanding a matter of compliance and patient safety.[4]
Chemical Identity and Physicochemical Properties
Azathioprine Impurity E sodium salt is a specific, well-characterized chemical entity. A clear understanding of its fundamental properties is the first step in its effective control.
Chemical Name: 1-Methyl-4-nitro-1H-imidazol-5-ol Sodium Salt[4][5] Synonyms: Sodium 1-Methyl-4-nitro-1H-imidazol-5-olate, Azathioprine BP Impurity E[6][7]
Structural Information:
The chemical structure of Azathioprine Impurity E sodium salt is distinct from the active pharmaceutical ingredient, azathioprine. It is an imidazole derivative, which is a key structural component of azathioprine itself.
Molecular Formula: C₄H₄N₃NaO₃[5][8] Molecular Weight: 165.08 g/mol [5][8] CAS Number:
Physicochemical Data Summary:
The following table summarizes the key physicochemical properties of Azathioprine Impurity E sodium salt, which are crucial for its handling, storage, and analytical method development.
| Property | Value | Reference(s) |
| Appearance | Yellow Solid | [4] |
| Solubility | Soluble in Methanol (MEOH), Dimethyl sulfoxide (DMSO) | [4] |
| Storage | 2-8 °C | [4] |
Structural Elucidation and Analytical Characterization
The definitive identification and quantification of Azathioprine Impurity E sodium salt rely on a suite of modern analytical techniques. While specific spectra for individual batches are provided by reference standard suppliers, this section outlines the principles and expected outcomes of these analytical methods.[4][6]
Spectroscopic Characterization
¹H-NMR spectroscopy is a powerful tool for confirming the structure of Azathioprine Impurity E. The expected proton signals would correspond to the methyl group and the imidazole ring proton. The chemical shifts and coupling patterns would be consistent with the substituted imidazole structure.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the sodium salt, electrospray ionization (ESI) in negative mode would likely show an ion corresponding to the free base (C₄H₅N₃O₃) at m/z 143.10. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[10]
The IR spectrum of Azathioprine Impurity E sodium salt would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include those for the nitro group (NO₂), the C-N and C=N bonds of the imidazole ring, and the O-Na bond.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of Azathioprine Impurity E from the bulk drug and other related substances.
A validated Ultra-Performance Liquid Chromatography (UPLC) method has been reported for the determination of azathioprine and its process-related impurities.[11] This method provides a rapid and robust separation, essential for quality control in a manufacturing environment.
Experimental Protocol: UPLC Method for Azathioprine Impurities [11]
-
Column: Acquity UPLC BEH C18, 100 × 2.1 mm, 1.7 µm
-
Mobile Phase: A gradient of 0.05% trifluoroacetic acid in water and acetonitrile.
-
Flow Rate: 0.35 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: As per method validation, typically ambient or slightly elevated.
-
Injection Volume: Appropriate for the concentration range being studied.
-
Data Analysis: The retention time and peak area of Azathioprine Impurity E are compared to a certified reference standard for identification and quantification.
The following diagram illustrates a typical workflow for the analytical characterization of Azathioprine Impurity E.
Caption: Figure 1: Analytical Workflow for Azathioprine Impurity E.
Formation and Synthetic Pathway
Understanding the origin of an impurity is crucial for its control. Azathioprine Impurity E is a process-related impurity, meaning it is formed during the synthesis of azathioprine. The synthesis of azathioprine generally involves the reaction of 6-mercaptopurine with a substituted imidazole, specifically 5-chloro-1-methyl-4-nitroimidazole.[2]
Azathioprine Impurity E can arise from the hydrolysis of the starting material, 5-chloro-1-methyl-4-nitroimidazole, or from unreacted starting material that is subsequently hydrolyzed during workup or storage.
The following diagram outlines the general synthetic pathway of azathioprine and the potential point of formation for Impurity E.
Caption: Figure 2: Azathioprine Synthesis and Impurity E Formation.
Controlling the formation of Impurity E involves optimizing the reaction conditions to favor the desired coupling reaction and minimizing the presence of water and excess base, which can promote hydrolysis.
Toxicological Significance and Regulatory Context
While azathioprine itself has a well-documented toxicity profile, including myelosuppression and an increased risk of neoplasia, the specific toxicological data for Azathioprine Impurity E is not extensively published in the public domain.[12][13][14] However, as a process-related impurity, its levels in the final drug substance are strictly controlled by pharmacopeias and regulatory agencies. The European Pharmacopoeia lists it as a specified impurity, and therefore, its presence must be monitored and kept below a defined threshold. The qualification and use of impurity standards are essential for pharmaceutical development and regulatory compliance.[3]
Conclusion
A thorough understanding of Azathioprine Impurity E sodium salt is indispensable for any scientific professional involved in the development, manufacturing, or quality control of azathioprine. This guide has provided a detailed overview of its chemical structure, analytical characterization methods, synthetic origin, and regulatory importance. By employing the described analytical techniques and understanding its formation pathway, researchers and manufacturers can effectively monitor and control this impurity, ensuring the quality, safety, and efficacy of azathioprine for patients worldwide.
References
- Allmpus. azathioprine ep impurity e. Allmpus - Research and Development. Accessed February 20, 2024.
- Chemicea Pharmaceuticals. Azathioprine EP Impurity E | CAS No- 35681-68-6 | NA. Chemicea Pharmaceuticals. Accessed February 20, 2024.
- BenchChem. The Genesis of a Groundbreaking Immunosuppressant: A Technical History of Azathioprine's Discovery and Synthesis. BenchChem. Published 2025.
- Allmpus. azathioprine ep impurity e. Allmpus - Research and Development. Accessed February 20, 2024.
- The Pure Chem. Azathioprine EP Impurity E. The Pure Chem. Accessed February 20, 2024.
- ChemicalBook. Azathioprine EP Impurity E | 35681-68-6. ChemicalBook.
- SynThink. Azathioprine EP Impurities & USP Related Compounds. SynThink. Accessed February 20, 2024.
- Simson Pharma Limited. Azathioprine EP Impurity E Na Salt | CAS No- 35681-68-6. Simson Pharma Limited. Accessed February 20, 2024.
- RSC Publishing. A validated UPLC method for the determination of process-related impurities in Azathioprine bulk drug. RSC Publishing. Published 2011.
- Pharmaffiliates. Azathioprine-Impurities.
- PubChem. Azathioprine.
- USP. USP Monographs: Azathioprine. uspbpep.com. Accessed February 20, 2024.
- Lund University Publications. Ozonation-Induced Changes of Azathioprine and Flutamide.
- Davadra PM, Mepal VV, Jain MR, Joshi CG, Bapodra AH. A validated UPLC method for the determination of process-related impurities in Azathioprine bulk drug. Anal Methods. 2011;3(1):198-204.
- FDA. IMURAN (azathioprine).
- Pharmaffiliates. 35681-68-6 | Product Name : Azathioprine - Impurity E (Sodium Salt).
- Veeprho. Azathioprine EP Impurity E Sodium Salt | CAS 35681-68-6. Veeprho. Accessed February 20, 2024.
- Teva Canada Limited. AZATHIOPRINE - PRODUCT MONOGRAPH. Published June 16, 2016.
- FDA. PRODUCT INFORMATION IMURAN (azathioprine) 100 mg (as the sodium salt) for I.V. injection, equivalent to 100 mg azathioprine ster.
- Pharmaffiliates. CAS No : 73703-74-9 | Product Name : Azathioprine - Impurity E | Chemical Name : 1-Methyl-4-nitro-1H-imidazol-5-ol.
- Simson Pharma Limited. Azathioprine EP impurity E | CAS No- NA. Simson Pharma Limited. Accessed February 20, 2024.
- SynThink. Azathioprine EP Impurity E | 73703-74-9 (free base); 35681-68-6(sodium salt). SynThink. Accessed February 20, 2024.
- Jain PS, Thakre P, Chaudhari AJ, Chavhan ML, Surana SJ. Determination of azathioprine in bulk and pharmaceutical dosage form by HPTLC. J Pharm Bioallied Sci. 2012;4(4):318-321.
- Gross WL. Azathioprine - Its toxicity and side effects.
Sources
- 1. Azathioprine | C9H7N7O2S | CID 2265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. allmpus.com [allmpus.com]
- 5. Separation of Azathioprine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. A validated UPLC method for the determination of process-related impurities in Azathioprine bulk drug - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00406E [pubs.rsc.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. research.uni-luebeck.de [research.uni-luebeck.de]
Technical Monograph: 1-Methyl-4-Nitro-1H-Imidazol-5-ol Sodium Salt
Critical Process Intermediate & Azathioprine Impurity Standard
Executive Summary & Molecular Identity[1][2]
1-Methyl-4-nitro-1H-imidazol-5-ol sodium salt (CAS: 35681-68-6) serves a dual role in pharmaceutical chemistry: it is the stable salt form of a key synthetic precursor and a critical degradation marker (Impurity E) for the immunosuppressant Azathioprine .[1]
Functionally, the 1-methyl-4-nitroimidazole moiety acts as an "electron-deficient mask" in drug design. In Azathioprine, this ring protects the thiol group of 6-mercaptopurine, rendering the prodrug inactive until metabolic cleavage occurs.[2] The 5-ol sodium salt represents the thermodynamically stable hydrolysis product of this system, making it essential for stability-indicating analytical method development.
Molecular Specifications
| Property | Specification |
| Systematic Name | Sodium 1-methyl-4-nitro-1H-imidazol-5-olate |
| Neutral Form CAS | 73703-74-9 (5-hydroxy-1-methyl-4-nitroimidazole) |
| Salt Form CAS | 35681-68-6 |
| Molecular Formula | |
| Molecular Weight | 165.08 g/mol |
| Regulatory ID | Azathioprine Impurity E (BP/EP) |
| Appearance | Pale yellow to orange crystalline solid |
| Solubility | High aqueous solubility (unlike neutral form); soluble in DMSO |
Structural Dynamics & Tautomerism
Understanding the reactivity of this molecule requires analyzing its tautomeric equilibrium. The neutral compound exists in equilibrium between the 5-hydroxy (enol) and 5-one (keto) forms.
In the sodium salt, the proton is removed, generating an ambient anion where the negative charge is delocalized between the oxygen and the nitro-substituted imidazole ring. This delocalization is driven by the strong electron-withdrawing effect of the 4-nitro group (
Visualization: Tautomeric Equilibrium & Salt Formation[1]
Figure 1: The 4-nitro group stabilizes the anionic charge, shifting equilibrium toward the salt form in basic media.
Synthetic Utility & Azathioprine Lifecycle[1][4][6][7]
The 5-ol salt is pivotal in the "Lifecycle of Azathioprine"—both in its creation and its destruction.
The Activation Pathway (Synthesis)
The 5-ol itself is not electrophilic enough to couple with 6-mercaptopurine. It must be "activated" by converting the hydroxyl group into a leaving group (typically a chloride).
-
Precursor: 1-Methyl-4-nitro-1H-imidazol-5-ol.
-
Activation: Reaction with Phosphorus Oxychloride (
) or . -
Active Intermediate: 5-Chloro-1-methyl-4-nitroimidazole (CAS 4897-25-0).
-
Coupling: The 5-chloro derivative undergoes Nucleophilic Aromatic Substitution (
) with 6-Mercaptopurine to form Azathioprine.
The Degradation Pathway (Analysis)
Under alkaline stress (pH > 10) or thermal stress, the thioether bond in Azathioprine hydrolyzes. The imidazole ring acts as the leaving group, regenerating the 5-ol (as the sodium salt in base). This makes the salt the primary reference standard for quantifying degradation in shelf-life studies.
Visualization: Azathioprine Synthesis & Degradation Loop[1]
Figure 2: The 5-ol derivative is both the grandfather (precursor) and the ghost (degradation product) of Azathioprine.
Analytical Protocols: Isolation & Detection
For researchers characterizing Azathioprine impurities, distinguishing the 5-ol (Impurity E) from the 5-chloro intermediate and the parent drug is critical.
HPLC Method (Reverse Phase)
The high polarity of the sodium salt requires specific buffering to ensure retention on C18 columns.
-
Column: C18 (e.g., Waters Cortecs or Phenomenex Luna), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.02 M Ammonium Acetate buffer (pH 4.5 - keeps the molecule neutral/protonated for retention).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 0-5 min (5% B); 5-15 min (5%
40% B). -
Detection: UV at 300 nm (The nitroimidazole chromophore absorbs strongly here, distinct from the purine max).
-
Retention Order:
Preparation of Reference Standard (Sodium Salt)
If the commercial salt is unavailable, it can be generated in situ from the neutral form or isolated via the following protocol:
-
Dissolution: Dissolve 100 mg of 1-methyl-4-nitro-1H-imidazol-5-ol (neutral) in 2 mL of 1M NaOH. The solution will turn deep yellow/orange due to the formation of the delocalized anion.
-
Filtration: Filter to remove any unreacted 5-chloro impurities (which are insoluble in water).
-
Precipitation: Add cold Isopropanol (IPA) dropwise to the aqueous solution until turbidity persists. Cool to 4°C.
-
Isolation: Filter the resulting precipitate.
-
Drying: Vacuum dry at 40°C. Note: Avoid high heat (>80°C) as nitroimidazoles can be thermally sensitive.
Safety & Toxicology Profile
Working with nitroimidazoles requires strict adherence to safety protocols due to their biological activity.
-
Mutagenicity: Nitro-containing imidazoles are often Ames positive. The nitro group can be reduced enzymatically to reactive nitroso/hydroxylamine intermediates that interact with DNA. Treat the sodium salt as a suspected genotoxic impurity .
-
Handling:
-
Use a fume hood and wear nitrile gloves.
-
Weighing should be done in a closed balance or isolator.
-
Deactivate spills with 10% Sodium Hypochlorite (Bleach) to oxidize the ring system before disposal.
-
References
-
British Pharmacopoeia Commission. (2024). Azathioprine Monograph: Impurity E. British Pharmacopoeia.[1] Link
-
PubChem. (2025).[5][10][11] Compound Summary: 1-Methyl-4-nitro-1H-imidazol-5-ol (CID 10464427). National Library of Medicine.[5][10] Link
-
Hiralben, P., et al. (2018). Stability Indicating HPLC Method for Azathioprine. International Journal of Pharmaceutical Sciences and Research. Link
-
Yeung, J., et al. (2023). Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites. Heliyon, 9(3).[4] Link
-
LGC Standards. (2025). Azathioprine Impurity Standards Data Sheet. Link
Sources
- 1. 5-Hydroxy-1-methyl-4-nitroimidazole Sodium Salt (>90%) [lgcstandards.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azathioprine - Wikipedia [en.wikipedia.org]
- 4. rjptonline.org [rjptonline.org]
- 5. 1-Methyl-4-nitro-5-hydroxyimidazole | C4H5N3O3 | CID 10464427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. Studies on the mechanism of formation of 5-mercapto-1-methyl-4-nitroimidazole, a metabolite of the immunosuppressive drug azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of Azathioprine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. 1-Methyl-4-nitroimidazole | C4H5N3O2 | CID 18209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PubChemLite - 1-methyl-4-nitro-1h-imidazole-5-carboxamide (C5H6N4O3) [pubchemlite.lcsb.uni.lu]
Advanced Characterization of Azathioprine Degradation: Mechanism and Control of Impurity E
Executive Summary
Azathioprine (AZA) is a prodrug of 6-mercaptopurine (6-MP), structurally defined by a purine ring linked to a nitroimidazole moiety via a thioether bridge.[1][2] This C-S bond is the molecule's pharmacophore but also its "Achilles' heel" regarding stability. While the formation of 6-MP (Impurity A) is the primary degradation pathway, the formation of Impurity E (1-methyl-4-nitro-1H-imidazol-5-ol) represents a specific hydrolytic trajectory that requires distinct analytical monitoring.
This guide details the mechanistic formation of Impurity E, distinguishes it from the primary thiopurine degradants, and provides a validated, self-checking protocol for its detection and control using RP-HPLC.
Part 1: Molecular Mechanism of Degradation
The Thioether Lability
The stability of Azathioprine is governed by the electrophilic nature of the C-5 position on the imidazole ring. The thioether linkage is susceptible to nucleophilic attack. In vivo, this allows glutathione to cleave the molecule and release the active 6-MP.[1] In vitro (stability context), this bond is vulnerable to hydrolysis and photolysis.
The Impurity E Pathway (Hydrolytic Cleavage)
Most literature focuses on the release of 6-Mercaptopurine (Impurity A). However, the fate of the imidazole side-chain is equally critical for total impurity profiling.
-
Impurity A Formation: Cleavage of the S-C bond yields purine-6-thiol (6-MP).
-
Impurity E Formation: Impurity E is 1-methyl-4-nitro-1H-imidazol-5-ol .[3][4][5] It is formed via nucleophilic aromatic substitution at the C-5 position of the imidazole ring.
-
Mechanism: Under hydrolytic conditions (particularly alkaline stress), the hydroxide ion (
) attacks the C-5 carbon of the imidazole ring. -
Leaving Group: The bulky 6-mercaptopurine anion acts as the leaving group.
-
Result: The sulfur linkage is replaced by a hydroxyl group, generating Impurity E.
-
This distinguishes Impurity E from Impurity B (1-methyl-4-nitro-1H-imidazol-5-amine), which typically forms via amination or breakdown of the imidazole ring under different conditions.
Visualization of the Degradation Pathway
The following diagram illustrates the divergent pathways of Azathioprine degradation, highlighting the specific formation of Impurity E.
Caption: Divergent degradation pathways of Azathioprine. Impurity E forms specifically through hydrolysis of the imidazole moiety.
Part 2: Analytical Strategy & Detection
Detecting Impurity E requires a method capable of retaining small, polar heterocycles. Standard C18 methods optimized for the hydrophobic AZA parent may elute Impurity E in the void volume due to its hydroxyl group and small size.
HPLC Method Development Parameters
To separate Impurity E from the solvent front and Impurity A, the following parameters are critical:
| Parameter | Specification | Rationale |
| Stationary Phase | C18 End-capped (e.g., Inertsil ODS-3V or equiv) | High surface area required for retaining polar degradants. |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate (pH 3.5) | Low pH suppresses ionization of the acidic hydroxyl on Impurity E, increasing retention. |
| Mobile Phase B | Acetonitrile : Methanol (50:50) | Methanol helps resolve the polar impurities better than pure ACN. |
| Gradient | Initial high aqueous hold (0-5 min) | Forces interaction of polar Impurity E with the stationary phase before elution. |
| Detection | UV at 280 nm (and 300 nm) | The nitroimidazole chromophore absorbs strongly at 280-300 nm. |
Analytical Decision Tree
Use this workflow to validate the detection of Impurity E during method development.
Caption: Optimization workflow for retaining polar Impurity E on Reverse Phase HPLC.
Part 3: Protocol - Forced Degradation & Impurity E Generation
This protocol is designed to intentionally generate Impurity E to validate the analytical method's specificity. It relies on Alkaline Hydrolysis , the primary mechanism for Impurity E formation.
Reagents and Equipment
-
Stock Solution: Azathioprine (1 mg/mL) in Mobile Phase.
-
Stressor: 0.1 N Sodium Hydroxide (NaOH).
-
Neutralizer: 0.1 N Hydrochloric Acid (HCl).
-
Equipment: Water bath at 60°C, HPLC System.
Step-by-Step Procedure
-
Preparation: Transfer 5.0 mL of Azathioprine Stock Solution into a 20 mL volumetric flask.
-
Stress Induction (Alkaline): Add 2.0 mL of 0.1 N NaOH.
-
Mechanistic Note: The high pH facilitates the nucleophilic attack of
on the imidazole C-5, displacing the mercaptopurine group.
-
-
Incubation: Stopper the flask and place in the water bath at 60°C for 1 hour .
-
Control Check: If the solution turns bright yellow/orange immediately, degradation is proceeding (nitro-compounds are often colored).
-
-
Quenching: Remove from heat. Allow to cool to room temperature. Immediately add 2.0 mL of 0.1 N HCl to neutralize the reaction.
-
Why Neutralize? Injecting high pH samples can damage silica columns and alter peak shapes.
-
-
Dilution: Dilute to volume with Mobile Phase.
-
Analysis: Inject 20 µL into the HPLC system.
Expected Results & Acceptance Criteria
-
Chromatogram: You should observe a decrease in the Azathioprine peak (approx. 10-20% degradation).
-
Impurity A (6-MP): Will appear as a major degradant (check standard RT).
-
Impurity E: Will appear as a distinct peak, typically eluting before Azathioprine due to higher polarity (presence of -OH group).
-
Mass Balance: The sum of AZA area + Impurity A + Impurity E should account for >95% of the initial mass (correcting for response factors).
References
-
European Pharmacopoeia (Ph.[6] Eur.) 10.0 . Azathioprine Monograph 0369. Strasbourg: Council of Europe. (Defines Impurity E as 1-methyl-4-nitro-1H-imidazol-5-ol).[3][4][5][7]
-
International Conference on Harmonisation (ICH) . Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]
-
Ravisankar, P., et al. (2015).[8] "Development and Validation of Rapid RP-HPLC Method for the Determination of Azathioprine in Bulk and Pharmaceutical Dosage Form." Scholars Research Library. Available at: [Link]
-
PubChem . Azathioprine Compound Summary. National Library of Medicine. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. allmpus.com [allmpus.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
The Analytical and Biological Distinctions Between Azathioprine Impurity E and G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This in-depth technical guide provides a comprehensive analysis of two critical impurities associated with the immunosuppressive agent Azathioprine: Impurity E (1-Methyl-4-nitro-1H-imidazol-5-ol) and Impurity G (6-[(1-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-7H-purin-2-amine), also known as Thiamiprine. We delve into the fundamental chemical distinctions, potential origins, and the significant implications these differences have on analytical detection and biological activity. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively control these impurities, ensuring the quality, safety, and efficacy of Azathioprine drug products.
Introduction: The Criticality of Impurity Profiling in Azathioprine
Azathioprine, a prodrug of 6-mercaptopurine (6-MP), is a cornerstone of immunosuppressive therapy, widely used in organ transplantation and the management of autoimmune diseases.[1][2] Its therapeutic efficacy is predicated on its metabolic conversion to active thiopurine nucleotides, which interfere with DNA synthesis in proliferating cells, particularly lymphocytes.[3] The synthesis of Azathioprine, a complex multi-step process, can inadvertently lead to the formation of structurally related impurities.[2][4]
The control of these impurities is not merely a regulatory formality but a critical aspect of drug safety and efficacy. Even minor structural variations in an impurity can lead to significant differences in pharmacological and toxicological profiles. This guide focuses on two such impurities of Azathioprine, designated as Impurity E and Impurity G in various pharmacopeias, to highlight the profound impact of subtle molecular changes.
Unveiling the Impurities: A Comparative Molecular Portrait
A fundamental understanding of the chemical structures of Impurity E and Impurity G is paramount to appreciating their distinct characteristics.
| Feature | Azathioprine | Azathioprine Impurity E | Azathioprine Impurity G (Thiamiprine) |
| Chemical Name | 6-[(1-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-7H-purine | 1-Methyl-4-nitro-1H-imidazol-5-ol[5] | 6-[(1-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-7H-purin-2-amine[6] |
| Molecular Formula | C₉H₇N₇O₂S[7] | C₄H₅N₃O₃[5] | C₉H₈N₈O₂S[2] |
| Molecular Weight | 277.26 g/mol [7] | 143.10 g/mol [5] | 292.28 g/mol [2] |
| CAS Number | 446-86-6[7] | 73703-74-9[8] | 5581-52-2[2] |
| Core Structure | Purine ring linked to a nitroimidazole moiety via a thioether bond. | Nitroimidazole ring with a hydroxyl group. | Purine ring (specifically, a guanine-like structure) linked to a nitroimidazole moiety via a thioether bond. |
Key Structural Difference: The most striking difference lies in their core structures. Impurity E is a simple substituted nitroimidazole, lacking the purine ring system of the parent drug. In contrast, Impurity G retains the fundamental thioether-linked purine-nitroimidazole scaffold of Azathioprine but is distinguished by an additional amino group at the C2 position of the purine ring, making it an analogue of guanine rather than hypoxanthine.
Caption: Structural relationship between Azathioprine, Impurity G, and Impurity E.
Origins and Formation Pathways: A Tale of Synthesis and Degradation
The genesis of Impurity E and Impurity G can be traced back to the manufacturing process of Azathioprine and its subsequent stability.
3.1. Azathioprine Synthesis and the Birth of Impurities
The standard synthesis of Azathioprine involves the nucleophilic substitution reaction between 6-mercaptopurine and 5-chloro-1-methyl-4-nitroimidazole.[4]
Caption: Potential formation pathways for Azathioprine, Impurity G, and Impurity E.
3.1.1. Formation of Azathioprine Impurity G (Thiamiprine)
Impurity G is a classic example of a process-related impurity arising from a contaminated starting material. If the 6-mercaptopurine starting material contains traces of 2-amino-6-mercaptopurine (thioguanine), the latter will react with 5-chloro-1-methyl-4-nitroimidazole in a parallel reaction to form Thiamiprine. Given the structural similarity between 6-mercaptopurine and thioguanine, their separation can be challenging, making this a plausible route for the introduction of Impurity G.
3.1.2. Formation of Azathioprine Impurity E
Impurity E, 1-methyl-4-nitro-1H-imidazol-5-ol, can originate from two primary sources:
-
Starting Material Impurity: It could be present as an impurity in the 5-chloro-1-methyl-4-nitroimidazole starting material.
-
Degradation Product: Azathioprine is known to be susceptible to hydrolysis, particularly under alkaline conditions. The thioether linkage can be cleaved, and the nitroimidazole moiety can undergo further reactions, potentially leading to the formation of Impurity E. Forced degradation studies are instrumental in identifying such degradation pathways.[9]
Analytical Methodologies for Separation and Quantification
The structural differences between Azathioprine, Impurity E, and Impurity G necessitate robust analytical methods for their effective separation and quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the techniques of choice.
4.1. Proposed HPLC-UV Protocol
Based on a review of existing validated methods for Azathioprine and its related substances, the following protocol can serve as a starting point for the simultaneous determination of Impurity E and G.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of the polar and non-polar components. |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Provides acidic pH for good peak shape and acts as an ion-pairing agent. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient Elution | A time-based gradient from high aqueous to high organic | Necessary to resolve the more polar Impurity E from the less polar Azathioprine and Impurity G. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection Wavelength | 280 nm | A common UV maximum for purine-containing compounds. A diode array detector (DAD) is recommended to monitor multiple wavelengths and assess peak purity. |
| Injection Volume | 10 µL | Standard injection volume. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
4.2. Method Validation: A Non-Negotiable Requirement
Any analytical method used for impurity profiling must be rigorously validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities and degradants. This is typically demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Biological Implications: More Than Just an Impurity
The seemingly minor structural differences between Azathioprine, Impurity E, and Impurity G have profound biological consequences.
5.1. The Immunomodulatory Activity of Impurity G (Thiamiprine)
Perhaps the most significant finding regarding Impurity G is that it is not an inert substance. Thiamiprine is a prodrug of thioguanine and has been shown to possess its own immunomodulatory effects, with some preclinical studies suggesting it may have stronger effects than Azathioprine itself. This has critical implications:
-
Efficacy: The presence of Impurity G could potentially contribute to the overall immunosuppressive effect of the drug product.
-
Safety: Uncontrolled levels of a pharmacologically active impurity could lead to unpredictable patient responses and an altered safety profile.
5.2. The Potential Toxicity of Impurity E
As a nitroimidazole derivative, Impurity E warrants careful toxicological assessment. While specific data on 1-methyl-4-nitro-1H-imidazol-5-ol is scarce, studies on other nitroimidazoles have raised concerns about their potential for genotoxicity and cytotoxicity. The presence of the nitro group is often associated with these toxic effects. Therefore, controlling the levels of Impurity E is crucial to mitigate any potential safety risks.
Regulatory Landscape and Control Strategies
The control of impurities in active pharmaceutical ingredients (APIs) is a critical regulatory requirement. While specific limits for Impurity E and G are not explicitly detailed in the USP and EP monographs for Azathioprine, the principles outlined in the ICH Q3A(R2) guideline on Impurities in New Drug Substances provide a framework for their control.
6.1. ICH Q3A(R2) Thresholds
The ICH Q3A(R2) guideline establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
6.2. In-Process Controls and Specification Setting
Effective control of Impurity E and G requires a multi-pronged approach:
-
Raw Material Control: Stringent specifications and testing of starting materials (6-mercaptopurine and 5-chloro-1-methyl-4-nitroimidazole) are essential to minimize the introduction of these impurities.
-
Process Optimization: Understanding the formation pathways allows for the optimization of reaction conditions (e.g., temperature, pH, reaction time) to minimize the generation of these impurities.
-
In-Process Controls: Monitoring the levels of Impurity E and G at critical steps in the manufacturing process can help ensure that they are effectively purged.
-
Final Drug Substance Specification: Based on batch data, stability studies, and toxicological assessments, appropriate acceptance criteria for Impurity E and G should be established in the final drug substance specification.
Conclusion: A Holistic Approach to Impurity Control
The detailed examination of Azathioprine Impurity E and G underscores the critical importance of a comprehensive approach to impurity profiling and control in pharmaceutical development. The distinct chemical structures of these two impurities lead to different origins, analytical behaviors, and, most importantly, biological activities.
Impurity G (Thiamiprine) serves as a potent reminder that an impurity is not always an inert bystander but can possess significant pharmacological activity, necessitating its stringent control to ensure predictable therapeutic outcomes. Impurity E highlights the potential for toxic degradation products and the importance of robust stability testing.
By integrating a thorough understanding of the chemistry, analytical science, and biology of these impurities, drug development professionals can establish effective control strategies that safeguard patient safety and ensure the consistent quality and efficacy of Azathioprine.
References
- United States Pharmacopeia.
- International Council for Harmonisation. ICH Q3A(R2) Impurities in New Drug Substances. (2006).
- Hiralben SM, Shinghvi I, and Raj HA. Development and validation of stability - indicating RP-HPLC chromatographic method by forced degradation studies for azathioprine by related substances. Int J Pharm Sci & Res. 2018; 9(11): 4759-63.
- Davadra PM, Mepal VV, Jain MR, Joshi CG, Bapodra AH. A validated UPLC method for the determination of process-related impurities in Azathioprine bulk drug. Analytical Methods. 2011; 3(1): 198-204.
- Yu H, Li D, Xiang D, et al. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells. Heliyon. 2023; 9(3).
- Sigma-Aldrich. Azathioprine impurity A European Pharmacopoeia (EP) Reference Standard.
- European Directorate for the Quality of Medicines & HealthCare. Impurity Control in the European Pharmacopoeia.
- Krenitsky TA, et al. Nucleosides of azathioprine and thiamiprine as antiarthritics. J Med Chem. 1989;32(7):1471-5.
- United States Pharmacopeia. <232> Elemental Impurities—Limits.
- Pharmaffiliates.
- BioPharmaSpec.
- PubChem.
- United States Pharmacopeia. <1086> Impurities in Drug Substances and Drug Products.
- Asian Pacific Journal of Cancer Biology.
- Bentham Science. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds.
- BioPharmaSpec.
- Simson Pharma Limited.
- USP.
- European Journal of Pharmaceutical and Medical Research.
- Sigma-Aldrich. Azathioprine impurity G EP Reference Standard.
- European Medicines Agency. Guideline on control of impurities of pharmacopoeial substances.
- Scholars Research Library. Development and Validation of Rapid RP- HPLC Method for the Determination of Azathioprine in Bulk and Pharmaceutical Dosage Form.
- Pharmaffiliates.
- Pharmaguideline. Resolving API Impurity Issues in Drug Development.
- European Medicines Agency. Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph.
- Veeprho.
- Allmpus.
- ResearchGate. The Synthesis and Immunotropic Activity of a New Azathioprine Analog – 2-Amino-6-(1-ethyl-2-methyl-4-nitroimidazolyl-5-mercapto)purine.
- SRIRAMCHEM.
- Baishideng Publishing Group. Are we giving azathioprine too late?
- Pharmaffiliates.
- Public Library of Science.
- SynThink.
- Royal Society of Chemistry.
- Benchchem.
- BioMed Central. The effect of immunomodulators on the immunogenicity of TNF-blocking therapeutic monoclonal antibodies: a review.
- MDPI.
- Mabion. In-Process Testing for Drugs in the Pharmaceutical Industry.
- Baishideng Publishing Group. Are we giving azathioprine too late?
- USP.
- National Center for Biotechnology Information.
- Santa Cruz Biotechnology. 1-Methyl-5-nitro-1H-imidazole-2-methanol.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Azathioprine [doi.usp.org]
- 3. uspbpep.com [uspbpep.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. clearsynth.com [clearsynth.com]
- 6. pmda.go.jp [pmda.go.jp]
- 7. youtube.com [youtube.com]
- 8. uspnf.com [uspnf.com]
- 9. database.ich.org [database.ich.org]
Technical Guide: Control and Analysis of Nitroimidazole Derivatives in Pharmaceutical Impurities
Executive Summary
Nitroimidazole derivatives, characterized by the nitro-group on the imidazole ring, represent a critical class of pharmaceutical impurities. While the scaffold is central to essential antibiotics like metronidazole and tinidazole, its presence as an unintended impurity in other drug substances triggers rigorous regulatory scrutiny under ICH M7 guidelines.
This guide addresses the structural alerts, formation mechanisms, and the high-sensitivity LC-MS/MS workflows required to detect these species at trace levels (ppm/ppb). It corrects common misconceptions regarding their "Cohort of Concern" status and provides a self-validating protocol for their quantification.
Part 1: The Nature of the Hazard
Structural Alert and Mutagenicity
The mutagenic potential of nitroimidazoles stems from the nitro group (-NO2) attached to the imidazole ring.[1] Unlike direct-acting mutagens, nitroimidazoles are bioreductive mutagens .
-
Mechanism: Under low-oxygen conditions (or via specific nitroreductases), the nitro group is reduced stepwise.
-
The Critical Intermediate: The reduction proceeds through a nitroso (-NO) intermediate to a hydroxylamine (-NHOH) species.
-
DNA Interaction: The hydroxylamine intermediate can undergo esterification or direct reaction to form an electrophilic nitrenium ion, which covalently binds to guanine residues in DNA, causing strand breaks or mutations.
Regulatory Classification (ICH M7)
A critical distinction must be made regarding the "Cohort of Concern" (CoC).[2][3]
-
Clarification: According to ICH M7(R1), the CoC strictly comprises aflatoxin-like,
-nitroso, and alkyl-azoxy compounds. -
Nitroimidazole Status: Nitroimidazoles are not automatically CoC. They are typically Class 1 (known mutagenic carcinogens) or Class 2 (known mutagens with unknown carcinogenicity) impurities.
Visualization: Bioreductive Activation Pathway
The following diagram illustrates the cascade from the parent nitroimidazole to the DNA-reactive species.
Figure 1: Bioreductive activation pathway of nitroimidazoles leading to genotoxicity.
Part 2: Origin and Formation in Synthesis
Understanding where these impurities originate is the first step in process control (Quality by Design).
Synthesis Carryover
In the synthesis of nitroimidazole APIs (e.g., Metronidazole), the final steps often involve alkylation of a 2-methyl-5-nitroimidazole (or 4-nitro isomer) core.
-
Risk: Incomplete conversion leads to residual starting material (e.g., 2-methyl-5-nitroimidazole) in the final API.
-
Purification Failure: Due to structural similarity, these precursors often co-crystallize with the API, requiring specific purge steps (e.g., pH-controlled washes).
Degradation Pathways
Nitroimidazoles are sensitive to photolytic degradation and extreme pH.
-
Photolysis: Exposure to light can cause rearrangement of the nitro group or ring opening.
-
Hydrolysis: While the imidazole ring is relatively stable, side chains (like the hydroxyethyl group in metronidazole) can oxidize or dehydrate, potentially forming reactive Michael acceptors.
Part 3: Analytical Strategy (LC-MS/MS)
Detection of nitroimidazoles at TTC levels (often <1 ppm) requires Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). UV detection is generally insufficient due to lack of specificity and sensitivity.
Method Development Principles
-
Column Choice: A high-strength silica (HSS) or bridged ethyl hybrid (BEH) C18 column is recommended to retain these polar compounds.
-
Mobile Phase: Acidic pH (0.1% Formic Acid) promotes protonation (
), crucial for ESI+ sensitivity. -
Sample Preparation: Protein precipitation (for bioanalysis) or simple solvent extraction (for API analysis). For complex matrices, QuEChERS is the industry standard.
Protocol: Determination of 2-Methyl-5-Nitroimidazole (2-MNI)
This protocol is designed to detect 2-MNI impurities in a drug substance matrix.
Reagents:
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Internal Standard: Metronidazole-d4 (or 2-MNI-d3 if available)
Step-by-Step Workflow:
-
Standard Preparation:
-
Prepare a stock solution of 2-MNI at 1 mg/mL in Methanol.
-
Dilute to create a calibration curve ranging from 1 ng/mL to 100 ng/mL (approx. 0.1 ppm to 10 ppm relative to API).
-
-
Sample Extraction:
-
Weigh 10 mg of Drug Substance.
-
Dissolve in 10 mL of Water:Acetonitrile (90:10 v/v) containing 0.1% Formic Acid.
-
Note: High aqueous content ensures solubility of polar nitroimidazoles and compatibility with the initial LC gradient.
-
Vortex for 2 minutes; Centrifuge at 10,000 rpm for 5 minutes.
-
-
LC-MS/MS Parameters:
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B (Acetonitrile + 0.1% FA)
-
1-5 min: Ramp to 90% B
-
5-6 min: Hold 90% B
-
6.1 min: Re-equilibrate 5% B
-
-
Source: ESI Positive.
-
-
MRM Transitions (Quantification):
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |
| 2-MNI | 128.1 | 82.1 | 20 | Quantifier |
| 2-MNI | 128.1 | 55.1 | 35 | Qualifier |
| Metronidazole | 172.2 | 128.1 | 18 | Reference |
| Metronidazole-d4 | 176.2 | 132.1 | 18 | Internal Std |
Analytical Logic Flow
The following decision tree outlines the method validation strategy to ensure specificity and accuracy.
Figure 2: Analytical method development and validation workflow for trace impurities.
Part 4: Control Strategy & Risk Assessment
Once the analytical method is established, a control strategy based on ICH M7 is implemented.
Calculation of Limits
If the impurity is a known carcinogen (Class 1), use the specific AI.
-
Carcinogenicity: Evidence exists, but it is weak/equivocal in some species. However, limits are often set based on therapeutic safety margins or the default TTC if no robust AI is listed in M7 Addendum.
-
Default TTC Calculation:
-
Scenario: If Max Daily Dose of API is 1.0 g.
-
Limit: 1.5 ppm.
-
Purge Factor Analysis
Demonstrating the ability of the process to remove the impurity (Purge Factor) can reduce the need for end-product testing.
-
Physicochemical Differences: Exploit the basicity of the imidazole ring. Acidic washes can keep the nitroimidazole in the aqueous phase while the non-basic API is extracted into organics (or vice versa).
-
Spiking Studies: Spike the impurity at the starting material stage and track its rejection through crystallization steps.
References
-
ICH. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[3][4][10] (2017).[5]
-
European Medicines Agency. Questions and answers for marketing authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. (2023).[2][3][10]
-
Cronin, M. T., et al. The In Silico Prediction of Genomic Toxicity and Carcinogenicity of Nitroimidazoles. (2021).[6][11] Chemical Research in Toxicology.
-
Thompson, T. S., et al. Determination of Nitroimidazoles in Honey by Liquid Chromatography-Tandem Mass Spectrometry. (2009). Journal of Chromatography A.
-
Walsh, J. S., et al. Metabolism and mutagenicity of nitroimidazoles. (1987). Biochemical Pharmacology.
Sources
- 1. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutagenic impurities in pharmaceuticals: A critical assessment of the cohort of concern with a focus on N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. lecturio.com [lecturio.com]
- 7. agilent.com [agilent.com]
- 8. mhlw.go.jp [mhlw.go.jp]
- 9. pnlee.co.uk [pnlee.co.uk]
- 10. Mutagenic impurities in pharmaceuticals: A critical assessment of the cohort of concern with a focus on N-nitrosamines [ouci.dntb.gov.ua]
- 11. ijnrd.org [ijnrd.org]
Methodological & Application
High-Resolution HPLC Determination of Azathioprine Impurity E
Application Note & Protocol | Pharmaceutical Quality Control
Executive Summary & Scientific Rationale
Azathioprine , a prodrug of 6-mercaptopurine, is a critical immunosuppressant used in organ transplantation and autoimmune diseases.[1] Its stability is compromised by hydrolysis and thiolysis, leading to specific degradation products. Among these, Impurity E (1-Methyl-4-nitro-1H-imidazol-5-ol) represents the imidazole byproduct of the cleavage of the thioether bond.
Detecting Impurity E is analytically challenging due to its high polarity and structural similarity to other imidazole-based impurities (like Impurity A). Standard isocratic methods often fail to resolve Impurity E from the solvent front or other polar degradants.
This protocol details a Gradient Reverse-Phase HPLC (RP-HPLC) method designed for high specificity. By utilizing a C18 stationary phase with a controlled acidic pH mobile phase, we suppress the ionization of the imidazole hydroxyl group, increasing retention and resolution.
Key Chemical Insight: The Degradation Pathway
Azathioprine degrades primarily via nucleophilic attack on the C-S bond.
-
Pathway 1 (Thiolysis/Hydrolysis): Yields 6-Mercaptopurine (Impurity B) and Impurity E .
-
Pathway 2 (Aminolysis): Yields Impurity A (Amino-imidazole).
Visualizing the Degradation Mechanism
The following diagram illustrates the formation of Impurity E, establishing the necessity for a method capable of separating the API from its cleavage fragments.
Figure 1: Mechanistic pathway showing the formation of Impurity E from Azathioprine via thioether cleavage.
Method Development Strategy
Column Selection: C18 vs. C8
Impurity E is a small, polar molecule (LogP approx -0.5). A C18 (Octadecylsilane) column is selected over C8 to maximize hydrophobic interaction and retention. A high surface area carbon load (>15%) is recommended to prevent early elution near the void volume.
Mobile Phase & pH Control
The imidazole moiety of Impurity E has ionizable groups.
-
Buffer: Potassium Dihydrogen Phosphate (KH₂PO₄).
-
pH 3.0 - 3.5: Maintaining an acidic pH ensures the molecule remains largely neutral (suppressing the ionization of the -OH group), improving peak shape and retention.
-
Organic Modifier: Acetonitrile is chosen for its lower UV cutoff compared to Methanol, essential for detection at lower wavelengths (240 nm).
Detailed Experimental Protocol
Reagents and Standards
-
Azathioprine Reference Standard: >99.0% purity (USP/EP grade).
-
Impurity E Standard: 1-Methyl-4-nitro-1H-imidazol-5-ol (CAS: 73703-74-9 or Sodium Salt CAS: 35681-68-6).[2][3][4]
-
Acetonitrile: HPLC Grade.
-
Potassium Dihydrogen Phosphate: AR Grade.
-
Orthophosphoric Acid (85%): For pH adjustment.
-
Water: Milli-Q / HPLC Grade (Resistivity > 18.2 MΩ·cm).
Chromatographic Conditions
| Parameter | Specification |
| Instrument | HPLC with PDA/UV Detector (e.g., Agilent 1260/1290, Waters Alliance) |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or Inertsil ODS-3) |
| Column Temp | 25°C ± 2°C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV @ 240 nm (Impurity E max) and 280 nm (Azathioprine) |
| Run Time | 25 Minutes |
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 6.8 g of KH₂PO₄ in 1000 mL water. Adjust pH to 3.5 ± 0.05 with dilute Orthophosphoric acid. Filter through 0.45 µm membrane.
-
Mobile Phase B: 100% Acetonitrile (degassed).
Gradient Program
A gradient is required to separate the early eluting Impurity E from the late eluting Azathioprine and other potential dimers.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.00 | 95 | 5 | Isocratic Hold (Retain Polar Impurities) |
| 5.00 | 95 | 5 | End Isocratic Hold |
| 15.00 | 60 | 40 | Linear Gradient |
| 20.00 | 60 | 40 | Wash |
| 21.00 | 95 | 5 | Re-equilibration |
| 25.00 | 95 | 5 | End of Run |
Standard & Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).
-
Impurity E Stock Solution (100 µg/mL): Weigh 10 mg Impurity E standard into a 100 mL flask. Dissolve in 5 mL Acetonitrile, dilute to volume with Diluent.
-
Azathioprine Sample Solution (500 µg/mL): Weigh 25 mg Azathioprine API/Tablet powder. Transfer to 50 mL flask. Add 20 mL Diluent, sonicate for 15 mins (keep temp < 25°C to prevent degradation). Make up to volume. Filter through 0.45 µm PVDF filter.
-
Note: Do not use Nylon filters as they may adsorb acidic impurities.
-
Analytical Workflow
The following flowchart defines the operational sequence to ensure data integrity and reproducibility.
Figure 2: Step-by-step analytical workflow for Azathioprine Impurity E detection.
Method Validation & System Suitability
To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before accepting data.
System Suitability Limits
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | > 2.0 between Impurity E and Solvent Front | Ensures accurate integration of the early eluting peak. |
| Tailing Factor (T) | < 1.5 for Impurity E | Imidazole peaks often tail; pH 3.5 controls this. |
| Theoretical Plates (N) | > 3000 | Indicates column efficiency. |
| Precision (RSD) | < 2.0% (n=6 injections) | Verifies injector and pump stability. |
Validation Parameters (Summary)
-
Specificity: Inject individual impurities (A, B, E, G) to confirm no co-elution. Impurity E typically elutes first (approx 3-5 mins), followed by Impurity B, then Azathioprine.
-
Linearity: 0.1 µg/mL to 5.0 µg/mL (r² > 0.999).
-
LOD/LOQ:
-
LOD: ~0.03 µg/mL (S/N ratio 3:1).
-
LOQ: ~0.10 µg/mL (S/N ratio 10:1).
-
-
Accuracy: Recovery studies at 50%, 100%, and 150% of the specification limit (usually 0.15% or 0.5% depending on monograph).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Impurity E elutes in void | Mobile phase too strong (too much ACN) | Reduce initial ACN to 3% or 5%. Ensure column is fully equilibrated. |
| Broad/Tailing Peak | pH too high | Adjust buffer pH to 3.0. Imidazoles tail at neutral pH. |
| Ghost Peaks | Contaminated Water/Buffer | Use fresh Milli-Q water. Filter buffer through 0.22 µm. |
| Area Variation | Sample degradation | Azathioprine is light sensitive. Use amber glassware and analyze immediately. |
References
-
European Pharmacopoeia (Ph.[1][5][6] Eur.) . Azathioprine Monograph 01/2008:0369. (Defines Impurity E as 1-methyl-4-nitro-1H-imidazol-5-ol).[2][3][4][7][8][9]
-
United States Pharmacopeia (USP) . Azathioprine Related Compounds. USP-NF.[6][10]
-
Davadra, P. M., et al. (2011). "A validated UPLC method for the determination of process-related impurities in Azathioprine bulk drug." Analytical Methods, 3(1), 198-204.[10]
-
Hiralben, M., et al. (2018). "Development and validation of stability-indicating RP-HPLC chromatographic method by forced degradation studies for azathioprine." International Journal of Pharmaceutical Sciences and Research, 9(11), 4759-4763.[10][11]
-
PubChem . Compound Summary: Azathioprine Impurity E.[5]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. allmpus.com [allmpus.com]
- 3. molcan.com [molcan.com]
- 4. Azathioprine EP Impurity E | CAS No- 35681-68-6 | NA [chemicea.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. drjcrbio.com [drjcrbio.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. thepurechem.com [thepurechem.com]
- 10. rjptonline.org [rjptonline.org]
- 11. ijpsr.com [ijpsr.com]
Application Note: Protocol for Dissolving Azathioprine Impurity E Reference Standard
Introduction & Scientific Context
In the quality control of Azathioprine API and formulated products, the quantification of impurities is critical for patient safety. Azathioprine Impurity E (European Pharmacopoeia designation) is chemically identified as 1-methyl-4-nitro-1H-imidazol-5-ol (also referred to as 5-hydroxy-1-methyl-4-nitroimidazole).[1][2]
Unlike the parent drug Azathioprine, which contains a purine moiety, Impurity E represents the cleaved imidazole fragment. This structural difference significantly alters its solubility profile compared to the API. While Azathioprine dissolves readily in dilute alkali due to the acidic proton on the purine ring, Impurity E is a polar, crystalline solid that presents specific dissolution challenges.
This protocol outlines a scientifically grounded method for dissolving Azathioprine Impurity E, ensuring homogeneity, stability, and accurate quantitative transfer.
Compound Identity & Physicochemical Properties[3][4][5][6]
Before attempting dissolution, verify the reference standard against the following specifications to ensure the correct protocol is applied.
| Property | Specification |
| Common Name | Azathioprine Impurity E (EP) |
| Chemical Name | 1-methyl-4-nitro-1H-imidazol-5-ol |
| CAS Number | 73703-74-9 (Free Base) / 35681-68-6 (Sodium Salt) |
| Molecular Formula | C₄H₅N₃O₃ |
| Molecular Weight | 143.10 g/mol |
| Appearance | Light yellow to yellow powder |
| Solubility Profile | DMSO: Soluble (Recommended for Stock)Methanol: Slightly solubleWater: Slightly soluble (pH dependent)Alkali (0.1 N NaOH): Soluble (Forms salt) |
| Stability | Light Sensitive (Photo-degradation)Hygroscopic (Protect from moisture) |
Critical Note: Impurity E exists in tautomeric forms (keto-enol). The "ol" form implies acidic properties; thus, its solubility is enhanced in basic media. However, strong alkaline conditions may induce further degradation over time.
Dissolution Strategy: The "Why" Behind the "How"
The choice of solvent is dictated by the intended downstream application (typically Reverse Phase HPLC) and the stability of the stock solution.
-
Primary Solvent (DMSO): Dimethyl sulfoxide is the preferred vehicle for the primary stock solution. It disrupts the strong crystal lattice of the nitro-imidazole derivative without requiring extreme pH adjustments that could compromise stability.
-
Secondary Solvent (Methanol/Ammonia): For direct compatibility with alkaline mobile phases (often used in Azathioprine assays), a methanol-ammonia mixture is effective but volatile.
-
Avoidance of Pure Water: Attempting to dissolve Impurity E directly in water often leads to "micro-precipitation"—invisible particulates that cause poor peak area reproducibility.
Detailed Experimental Protocol
Equipment & Reagents[8][9]
-
Balance: Analytical balance (readability 0.01 mg).
-
Glassware: Amber volumetric flasks (Class A). Note: If amber glass is unavailable, wrap clear glass in aluminum foil immediately.
-
Solvents: DMSO (HPLC Grade), Methanol (HPLC Grade).[3]
-
Sonication: Ultrasonic bath with temperature control.
Method A: DMSO Stock Solution (Recommended for Stability)
Best for long-term storage and general impurity profiling.
Step 1: Environmental Control Ensure the weighing area is free of high humidity. Impurity E can be hygroscopic. Equilibrate the vial to room temperature before opening to prevent condensation.
Step 2: Weighing Accurately weigh approximately 5.0 mg of Azathioprine Impurity E Reference Standard into a 10 mL amber volumetric flask.
-
Target Concentration: 0.5 mg/mL (500 µg/mL).
Step 3: Solvation Add approximately 5 mL of DMSO to the flask.
-
Technique: Direct the solvent stream to wash down any powder adhering to the neck of the flask.
Step 4: Mechanical Dissolution Sonicate the flask for 2 to 5 minutes at ambient temperature.
-
Visual Check: Inspect the solution against a light source. It should be a clear, yellow solution with no floating particles. If particles persist, sonicate for an additional 2 minutes. Avoid heating above 30°C to prevent thermal degradation.
Step 5: Dilution Dilute to volume with DMSO. Stopper and invert 10 times to mix.
Step 6: Working Standard Preparation To prepare a working standard (e.g., 5 µg/mL for HPLC):
-
Transfer 1.0 mL of the Stock Solution into a 100 mL amber volumetric flask.
-
Dilute to volume with the Mobile Phase (ensure the mobile phase pH is compatible to prevent precipitation).
Method B: Methanol/Ammonia Stock (Pharmacopeial Alignment)
Best when strictly following specific legacy monographs requiring alkaline methanol.
Step 1: Weighing Weigh 5.0 mg of Impurity E into a 50 mL amber volumetric flask.
Step 2: Alkaline Modification Add 0.5 mL of Ammonium Hydroxide (28-30%) . Swirl gently. The powder should dissolve rapidly due to salt formation.
Step 3: Dilution Add 30 mL of Methanol and sonicate for 2 minutes. Dilute to volume with Methanol.
-
Warning: This solution is less stable than the DMSO stock. Use immediately or store at -20°C for no more than 24 hours.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting the correct dissolution method based on your analytical goals.
Figure 1: Decision tree for selecting the optimal dissolution solvent for Azathioprine Impurity E based on analytical requirements.
Quality Control & Validation of Solution
To ensure the reference standard is correctly dissolved and valid for use:
-
Visual Inspection: The solution must be free of turbidity. Impurity E is yellow; any cloudiness suggests incomplete dissolution or precipitation (often caused by using old/wet DMSO or insufficient ammonia in Method B).
-
UV Verification (Optional): If developing a new method, scan the solution from 200–400 nm.
-
Expected Maxima: ~300-310 nm (pH dependent).
-
Self-Check: If the absorbance is significantly lower than calculated (based on molar absorptivity), precipitation has likely occurred.
-
Storage and Stability
-
Light: Strictly protect from light. Azathioprine and its nitro-imidazole impurities are photo-labile.
-
Temperature: Store stock solutions at -20°C .
-
Shelf Life:
-
DMSO Stock: Stable for up to 1 month at -20°C.
-
MeOH/NH₃ Stock: Prepare fresh daily.
-
References
-
European Pharmacopoeia (Ph. Eur.) . Azathioprine Monograph. (Defines Impurity E as 1-methyl-4-nitro-1H-imidazol-5-ol).[1][2][4][3][5][6][7]
-
ChemicalBook . Azathioprine EP Impurity E Properties and Solubility. Retrieved from
-
National Institutes of Health (NIH) PubChem . Azathioprine Compound Summary (Impurities Section). Retrieved from
-
United States Pharmacopeia (USP) . Azathioprine Tablets Monograph (Chromatographic Conditions). Retrieved from
-
SynThink Research Chemicals . Azathioprine EP Impurity E Data Sheet. Retrieved from
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Azathioprine EP Impurity E | 35681-68-6 [chemicalbook.com]
- 3. allmpus.com [allmpus.com]
- 4. allmpus.com [allmpus.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Azathioprine EP Impurity E | CAS No- 35681-68-6 | NA [chemicea.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Application Note: Synthetic Utility and Analytical Profiling of Sodium 1-methyl-4-nitro-1H-imidazol-5-olate
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols
Introduction & Chemical Profile
Sodium 1-methyl-4-nitro-1H-imidazol-5-olate (CAS: 35681-68-6)[1], widely recognized in the pharmaceutical industry as Azathioprine EP Impurity E[2], is a highly versatile heterocyclic intermediate. While primarily monitored as a degradation product or synthetic impurity in the manufacturing of the immunosuppressant Azathioprine[3], its unique electronic structure makes it an excellent building block for advanced organic synthesis, particularly in the development of hypoxia-activated prodrugs.
Mechanistic Rationale: Structure and Reactivity
The free base, 1-methyl-4-nitro-1H-imidazol-5-ol (CAS: 73703-74-9)[4], exhibits significant acidity due to the powerful electron-withdrawing nature of the adjacent C4-nitro group. Upon deprotonation to the sodium salt, the negative charge on the C5-oxygen is highly delocalized into the imidazole ring and stabilized by resonance with the nitro group.
As an application scientist, I emphasize that this resonance stabilization is the key to its synthetic utility. It tempers the basicity of the olate, transforming it into a "soft," highly selective oxygen-centered nucleophile. This allows for clean
Causality of Formation in API Synthesis
During the commercial synthesis of Azathioprine, the precursor 5-chloro-1-methyl-4-nitroimidazole is reacted with 6-mercaptopurine[3]. If the reaction matrix contains residual moisture or excess aqueous base, competitive hydrolysis of the labile C5-chlorine bond occurs. The hydroxide ion attacks the electron-deficient C5 position, displacing the chloride ion and generating the olate impurity[5].
Figure 1: Divergent SNAr pathways of 5-chloro-1-methyl-4-nitroimidazole yielding Azathioprine and Impurity E.
Quantitative Data & Specifications
To ensure reproducibility in both analytical and synthetic workflows, the physical and chromatographic properties of the compound must be strictly controlled.
| Property | Specification / Value |
| Chemical Name | This compound[1] |
| Common Synonyms | Azathioprine EP Impurity E; 5-Hydroxy-1-methyl-4-nitroimidazole sodium salt[6] |
| CAS Registry Number | 35681-68-6 (Sodium Salt)[6] / 73703-74-9 (Free Base)[4] |
| Molecular Formula | |
| Molecular Weight | 165.08 g/mol [6] |
| Topological Polar Surface Area | 83.9 Ų[7] |
| Solubility Profile | Soluble in Water, Methanol, DMF, DMSO; Insoluble in Hexane. |
Protocol A: Analytical Impurity Profiling (HPLC-UV)
Because this compound is a regulated pharmacopeial impurity[2], accurate quantification is mandatory for API release testing.
Causality in Method Design: The olate salt is highly polar. If analyzed in a neutral mobile phase, it will elute near the void volume with severe peak tailing due to secondary interactions with silanol groups on the stationary phase. By utilizing an acidic buffer (pH 3.0), the olate is fully protonated to its neutral free-base form (1-methyl-4-nitro-1H-imidazol-5-ol), ensuring sharp peak symmetry and reproducible retention.
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh 10.0 mg of this compound reference standard[1] into a 100 mL volumetric flask.
-
Dissolution: Add 50 mL of Methanol:Water (50:50 v/v) diluent. Sonicate for 5 minutes until fully dissolved. Make up to the mark with diluent (Concentration: 100 µg/mL).
-
Working Solution: Dilute 1.0 mL of the stock solution to 100 mL to achieve a 1.0 µg/mL working standard.
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.05 M Potassium dihydrogen phosphate buffer, adjusted to pH 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: Isocratic 80% A / 20% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (optimal absorbance for the nitroimidazole chromophore).
-
-
System Suitability: Inject the working standard 5 times. The Relative Standard Deviation (RSD) of the peak area must be
2.0%, and the tailing factor must be 1.5.
Protocol B: Synthetic O-Alkylation Workflow
This protocol outlines the use of the sodium olate as a nucleophile to synthesize ether-linked nitroimidazole derivatives, a common motif in prodrug design.
Causality in Method Design: N,N-Dimethylformamide (DMF) is selected as the solvent because it is a polar aprotic medium. It strongly solvates the sodium cation but leaves the olate anion "naked" and highly reactive. The reaction is capped at 60°C; higher temperatures risk thermal degradation of the nitro group or undesired N-alkylation side reactions.
Figure 2: Standardized workflow for the O-alkylation of this compound.
Step-by-Step Methodology:
-
Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer and nitrogen balloon, suspend this compound (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).
-
Electrophile Addition: Slowly add the target electrophile (e.g., Benzyl bromide, 1.1 eq, 11 mmol) dropwise over 10 minutes at room temperature.
-
Thermal Activation: Heat the reaction mixture to 60°C using an oil bath. Maintain vigorous stirring for 4 to 6 hours.
-
In-Process Control (Self-Validating Step): Withdraw a 50 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete when the mass signal for the olate anion (
142 in ESI- mode) is completely consumed. -
Quench & Partitioning: Cool the mixture to room temperature and pour it into 100 mL of crushed ice water.
-
Scientific Insight: This rapidly halts the reaction. Because unreacted sodium olate is highly water-soluble, it remains in the aqueous phase, while the newly formed neutral ether product precipitates or is easily extracted.
-
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (50 mL) to remove residual DMF, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure O-alkylated nitroimidazole.
References
1.[4] SCBT - Santa Cruz Biotechnology. "5-Hydroxy-1-methyl-4-nitroimidazole | CAS 73703-74-9". Available at: 2.[1] SynThink Research Chemicals. "Azathioprine EP Impurity E | 73703-74-9 (free base); 35681-68-6(sodium salt)". Available at: 3.[6] CRO Splendid Lab Pvt. Ltd. "5-Hydroxy-1-methyl-4-nitroimidazole Sodium Salt (>90%)". Available at: 4.[2] Chemicea Pharmaceuticals. "Azathioprine EP Impurity E | CAS No- 35681-68-6 | NA". Available at: 5.[5] ResearchGate. "New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles". Available at: 6.[7] PubChem. "1-Methyl-4-nitro-5-hydroxyimidazole | C4H5N3O3 | CID 10464427". Available at: 7.[3] Clockss. "SYNTHESIS OF THE AZATHIOPURINE ANALOGS". Available at: 8. NIH. "Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides for Application In Vivo". Available at:
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Azathioprine EP Impurity E | CAS No- 35681-68-6 | NA [chemicea.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 5-Hydroxy-1-methyl-4-nitroimidazole | CAS 73703-74-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 7. 1-Methyl-4-nitro-5-hydroxyimidazole | C4H5N3O3 | CID 10464427 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Extraction Protocols for Azathioprine Degradation Products
Topic: Extraction methods for Azathioprine degradation products Content Type: Detailed Application Note and Protocol Guide
A Stability-Indicating Application Note for Pharmaceutical Analysis
Executive Summary
Azathioprine (AZA) is a prodrug of 6-mercaptopurine (6-MP) used extensively in immunosuppressive therapy.[1][2] Its chemical structure—a purine ring linked to a nitro-imidazole moiety via a thioether bond—renders it inherently unstable. AZA is susceptible to hydrolytic cleavage (yielding 6-MP and imidazole derivatives) and photolytic degradation .
Accurate quantification of these degradation products requires extraction methodologies that do not artificially induce further breakdown. Standard aggressive extraction techniques (e.g., high heat, strong alkaline solvents) can generate false-positive impurity results. This guide provides optimized, self-validating extraction protocols designed to preserve the integrity of AZA while quantitatively recovering its primary degradants: Mercaptopurine , Related Compound A , and Related Compound G .
Chemical Degradation Logic & Target Analytes
Understanding the degradation mechanism is prerequisite to selecting the correct extraction solvent. The thioether linkage is the "weakest link," susceptible to nucleophilic attack (hydrolysis) and radical mechanisms (photolysis).
Key Target Analytes
| Analyte | USP Designation | Chemical Nature | Critical Stability Factor |
| Azathioprine | API | Parent Drug | Sensitive to Light & Alkali |
| Mercaptopurine | -- | Hydrolysis Product (Purine) | Oxidizes to Thiouric Acid |
| 1-Methyl-4-nitro-1H-imidazol-5-amine | Related Compound A | Hydrolysis Product (Imidazole) | UV Active, Polar |
| Thiamiprine | Related Compound G | Amino-derivative impurity | Structurally similar to AZA |
Diagram 1: Azathioprine Degradation Pathways
This diagram illustrates the cleavage points that extraction methods must control.
Caption: Mechanistic pathway showing the critical thioether cleavage of Azathioprine into Mercaptopurine and Related Compound A. Extraction conditions must avoid alkaline hydrolysis.
Critical Control Points (CCPs) for Extraction
Before beginning any protocol, the following variables must be strictly controlled to ensure Scientific Integrity :
-
pH Sensitivity: AZA hydrolyzes rapidly in strong alkali (0.1 N NaOH). While ammonia is often used to solubilize AZA, exposure time must be minimized. Recommendation: Use weak ammonium hydroxide only if necessary, or maintain neutral/acidic pH for impurity profiling.
-
Photosensitivity: AZA photodegrades to inorganic sulfate and unidentified polymers. Protocol: All extractions must be performed under amber light or in amber glassware.
-
Solvent Choice:
Experimental Protocols
Protocol A: Stability-Indicating Extraction from Solid Dosage Forms (Tablets)
Application: Routine QC, Stability Testing (Shelf-life). Goal: Extract AZA and degradants without inducing artificial hydrolysis.
Reagents:
-
Extraction Solvent: Methanol (LC-MS Grade).
-
Diluent: Mobile Phase A (see Section 5) or Water:Methanol (50:50).
-
Ammonium Hydroxide (NH₄OH): 6 N (Use only if solubility is an issue, limit exposure).
Workflow:
-
Sample Preparation: Weigh and finely powder 20 tablets. Calculate the equivalent of 50 mg Azathioprine.
-
Initial Dispersion: Transfer powder to a 100 mL amber volumetric flask.
-
Solubilization (The "Gentle" Step):
-
Add 25 mL Methanol .
-
Optional: Add 1.0 mL 6 N NH₄OH only if required by specific monograph (e.g., USP Assay). For impurity profiling, pure methanol is preferred to prevent hydrolysis.
-
Sonicate for 15 minutes. Maintain temperature < 25°C (use an ice bath if sonicator heats up).
-
-
Dilution: Dilute to volume with Methanol. Mix well.
-
Clarification: Allow excipients to settle (10 mins). Centrifuge a portion at 3000 rpm for 5 mins.
-
Filtration: Filter supernatant through a 0.45 µm PTFE or Nylon filter. Discard the first 3 mL of filtrate (saturates filter binding sites).
-
Final Dilution: Dilute the filtrate 1:10 with Mobile Phase A to match initial gradient conditions.
Protocol B: Solid Phase Extraction (SPE) for Trace Impurities
Application: Extracting low-level degradants from complex matrices or cleaning validation swabs.
Diagram 2: SPE Decision & Workflow
Caption: Optimized SPE workflow using HLB or C18 cartridges to isolate Azathioprine and hydrophobic impurities.
Detailed Steps:
-
Cartridge Selection: Hydrophilic-Lipophilic Balance (HLB) or C18 cartridges (e.g., Oasis HLB or Sep-Pak C18).
-
Conditioning: Pass 3 mL Methanol followed by 3 mL Water.
-
Loading: Acidify sample to pH 4.5 (using dilute Acetic Acid) to ensure AZA is neutral (pKa ~8.2). Load onto cartridge.
-
Washing: Wash with 2 mL Water:Methanol (95:5) to remove highly polar interferences.
-
Elution: Elute with 2 mL Methanol or Acetonitrile.
-
Reconstitution: Evaporate solvent under nitrogen (max 40°C) and reconstitute in Mobile Phase.
Analytical Method Parameters (HPLC)
To separate the extracted products, use the following stability-indicating conditions.
| Parameter | Condition | Rationale |
| Column | C18 (250 x 4.6 mm, 5 µm) | Standard stationary phase for thiopurines. |
| Mobile Phase A | 0.05 M KH₂PO₄ (pH 3.5) | Acidic pH suppresses ionization of acidic moieties, improving retention. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for elution. |
| Gradient | 0-5 min: 95% A; 25 min: 50% A | Gradient required to separate early eluting polar degradants (Rel A) from AZA. |
| Flow Rate | 1.0 mL/min | Standard pressure limits. |
| Detection | UV @ 280 nm (AZA/6-MP) | 280 nm is the isosbestic point or max absorbance for purines. |
| Injection Vol | 10-20 µL | Dependent on sensitivity requirements. |
Validation & Troubleshooting
Self-Validating the Extraction: To ensure your extraction isn't causing degradation:
-
Spike Recovery: Spike a placebo (excipients only) with known amounts of AZA, Mercaptopurine, and Related Compound A. Extract and calculate recovery (Target: 98-102%).
-
Stress Test the Method: Extract a standard AZA sample and leave it in the extraction solvent for 2, 4, and 24 hours. Inject at intervals. If Mercaptopurine peak area increases > 0.5%, the extraction solvent is too aggressive (likely too alkaline).
Common Issues:
-
High Mercaptopurine Levels: Check if NH₄OH was used in excess or if the sample heated up during sonication.
-
Unknown Peaks: Check for light exposure (photodegradants).
-
Peak Tailing: AZA is basic; ensure Mobile Phase pH is controlled (pH 3.0 - 4.0).
References
-
USP Monographs: Azathioprine Tablets. United States Pharmacopeia. (Official Monograph).[1]
-
Azathioprine Therapy and TPMT Genotype. National Center for Biotechnology Information (NCBI). (2012).
-
Photodegradation of Azathioprine. Scientific Reports / ResearchGate. (2022).
-
Azathioprine Related Compound A (Sigma Aldrich). Sigma-Aldrich Reference Standards.
-
Simultaneous determination of azathioprine and 6-mercaptopurine in serum. Journal of Chromatography B. (1982).
Sources
Application Note: Thin Layer Chromatography (TLC) Profiling of Diclofenac Sodium and Impurity E
Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals. Focus: Mechanistic rationale, optimized TLC-densitometry protocols, and system suitability for the isolation of European Pharmacopoeia (Ph. Eur.) Impurity E.
Introduction & Mechanistic Background
Diclofenac sodium is a widely utilized non-steroidal anti-inflammatory drug (NSAID). During manufacturing and prolonged storage, particularly under thermal stress, UV exposure, or acidic conditions, diclofenac is susceptible to degradation[1]. Regulatory bodies, including the European Pharmacopoeia (Ph. Eur.) and Polish Pharmacopoeia, mandate the strict monitoring of its degradation products to ensure patient safety[2].
Among these degradation products, Impurity E —chemically identified as 1,3-dihydro-2H-indol-2-one (commonly known as oxindole)—is a critical marker of API cleavage and degradation[3].
While High-Performance Liquid Chromatography (HPLC) is often the default for pharmacopeial assays, Thin Layer Chromatography (TLC) coupled with UV densitometry offers a highly efficient, parallel-processing alternative for impurity profiling. TLC allows for the simultaneous analysis of multiple batches, minimal solvent consumption, and the direct visual detection of degradation products that might otherwise be retained on an HPLC column[1].
Fig 1: Chemical degradation pathway of Diclofenac leading to Impurities A and E.
Chromatographic Rationale & Causality
To develop a self-validating TLC method, an analytical scientist must understand the physicochemical interactions between the stationary phase, the mobile phase, and the analytes.
The Selectivity Mechanism (Normal-Phase Silica Gel)
In normal-phase TLC (using Silica Gel 60 F254), the stationary phase is highly polar due to exposed surface silanol (-SiOH) groups. The separation is driven by the relative lipophilicity of the analytes:
-
Impurity A: Features a bulky, highly lipophilic 2,6-dichlorophenyl ring attached to the oxindole nitrogen. This structural feature masks the polarity of the core, minimizing hydrogen bonding with the silica. Consequently, it travels furthest with the non-polar mobile phase.
-
Diclofenac Sodium: Contains a polar carboxylic acid moiety, but its polarity is partially offset by two phenyl rings, resulting in moderate retention.
-
Impurity E (Oxindole): Lacks the lipophilic dichlorophenyl ring. The exposed lactam-like structure (NH and C=O) acts as a strong hydrogen-bond donor and acceptor, anchoring it firmly to the silica gel. Thus, it exhibits the lowest retention factor (
)[2].
Mobile Phase Optimization
A strictly neutral organic mobile phase (e.g., Cyclohexane : Chloroform : Methanol) successfully separates the impurities[2]. However, because diclofenac contains a carboxylic acid group (pKa ~4.0), it can partially ionize on the plate, leading to heterogeneous interactions with the silica and resulting in "spot tailing."
To counteract this, an optimized complex mobile phase incorporating Glacial Acetic Acid is highly recommended. The addition of a volatile weak acid suppresses the ionization of diclofenac, keeping it in its neutral, protonated state. This causality-driven adjustment sharpens the API band, significantly improving densitometric resolution and allowing for the detection of up to twelve distinct degradation products[4].
Table 1: Comparative Values Based on Mobile Phase Selection
| Analyte | Chemical Nature | ||
| Impurity A | Highly Lipophilic | 0.67 | ~0.75 |
| Diclofenac Sodium | Weak Acid (Moderate) | 0.32 | ~0.45 |
| Impurity E | Highly Polar (H-bonding) | 0.21 | ~0.33 |
*Phase A: Cyclohexane : Chloroform : Methanol (12:6:1 v/v)[2]. **Phase B: Cyclohexane : Chloroform : Methanol : Glacial Acetic Acid (6:3:0.5:0.5 v/v)[4].
Experimental Protocol: TLC-Densitometry Workflow
This protocol is designed as a self-validating system. By running a System Suitability Test (SST) track alongside the samples, the analyst ensures that the chamber saturation and plate activity are optimal before any quantitative data is accepted.
Fig 2: Step-by-step TLC-densitometry workflow for Diclofenac impurity profiling.
Step 1: Material Preparation
-
Stationary Phase: Use aluminum-backed TLC plates precoated with Silica Gel 60 F254 (e.g., 20 x 10 cm). Pre-wash the plates with methanol and activate them in an oven at 105°C for 30 minutes to ensure uniform silanol activity.
-
Mobile Phase Preparation: In a volumetric flask, combine Cyclohexane, Chloroform, Methanol, and Glacial Acetic Acid in a 6:3:0.5:0.5 (v/v) ratio. Mix thoroughly and sonicate for 5 minutes to degas.
Step 2: Chamber Saturation (Critical Step)
-
Line a twin-trough glass chromatography chamber with thick filter paper.
-
Pour the mobile phase into the chamber, ensuring the filter paper is completely soaked.
-
Seal the chamber and allow it to equilibrate for exactly 20 minutes .
-
Causality: Proper saturation prevents the "edge effect" (where solvent evaporates from the edges of the plate faster than the center), ensuring a perfectly horizontal solvent front and reproducible
values.
-
Step 3: Sample Application
-
SST Solution: Prepare a resolution mixture containing Diclofenac Sodium standard (10 µg/mL) and Impurity E standard (10 µg/mL) in methanol.
-
Sample Solution: Extract enteric-coated diclofenac tablets using methanol, filter through a 0.45 µm PTFE syringe filter, and dilute to a working concentration of 10 µg/mL.
-
Using an automated TLC sampler (e.g., CAMAG Linomat), apply 5 µL of each solution as 6 mm bands (not spots) at a distance of 15 mm from the bottom edge of the plate. Band application minimizes diffusion and maximizes densitometric peak resolution.
Step 4: Development and Drying
-
Place the spotted plate vertically into the saturated chamber.
-
Allow isocratic development until the solvent front migrates exactly 80 mm from the application line.
-
Remove the plate and dry it immediately under a stream of warm air (approx. 60°C) for 5 minutes to completely volatilize the glacial acetic acid and chloroform.
Step 5: Densitometric Detection
-
Place the dried plate in a TLC Scanner equipped with a deuterium lamp.
-
Scan the tracks in absorbance mode at 254 nm (the optimal wavelength for the conjugated aromatic systems of both Diclofenac and Impurity E).
-
Integrate the peak areas using the associated chromatographic software.
System Validation & Data Interpretation
To ensure the integrity of the assay, the protocol must validate itself during every run. Before analyzing the sample tracks, evaluate the System Suitability Test (SST) track against the following criteria:
-
Resolution (
): The densitometric scan must show baseline separation between Impurity E ( ~0.33) and Diclofenac Sodium ( ~0.45). The calculated resolution ( ) must be . If , the silica plate may have absorbed ambient moisture prior to spotting; discard and repeat Step 1. -
Symmetry Factor: The tailing factor for the Diclofenac peak must be
. Excessive tailing indicates insufficient glacial acetic acid in the mobile phase. -
Limit of Detection (LOD): Ensure that the signal-to-noise (S/N) ratio for the Impurity E band is at least 3:1 at the specification limit (typically 0.2% of the API concentration).
By adhering to this causality-driven methodology, QC laboratories can reliably isolate, quantify, and monitor Impurity E, ensuring the stability and safety of diclofenac formulations throughout their shelf life.
References
-
Application of Thin-Layer Chromatography in Combination with Densitometry for the Determination of Diclofenac in Enteric Coated Tablets. Pharmaceuticals (MDPI). Available at:[Link]
Sources
- 1. Application of Thin-Layer Chromatography in Combination with Densitometry for the Determination of Diclofenac in Enteric Coated Tablets | MDPI [mdpi.com]
- 2. Application of Thin-Layer Chromatography in Combination with Densitometry for the Determination of Diclofenac in Enteric Coated Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diclofenac EP Impurity E (Oxindole) | CymitQuimica [cymitquimica.com]
- 4. 사용할 수 없는 콘텐츠입니다 [sigmaaldrich.com]
Application Note: Storage and Handling Protocols for 1-Methyl-4-nitro-1H-imidazol-5-olate Salt
Abstract
The 1-methyl-4-nitro-1H-imidazol-5-olate salt (commonly identified as the sodium salt of Azathioprine Impurity E ) is a critical reference standard in the impurity profiling of immunosuppressive drugs. Due to the electron-deficient nature of the nitroimidazole ring and the nucleophilicity of the olate group, this compound exhibits distinct sensitivities to moisture, light, and thermal stress. This guide provides an authoritative protocol for the storage, handling, and re-validation of this material to ensure analytical integrity.
Part 1: Chemical Identity & Critical Properties
Understanding the physicochemical nature of the analyte is the first step in establishing a robust storage protocol. The "olate" designation indicates the anionic form of 1-methyl-4-nitro-1H-imidazol-5-ol, typically stabilized by a sodium cation.
Physicochemical Profile[1][2][3][4]
| Property | Specification | Critical Implication |
| Chemical Name | 1-Methyl-4-nitro-1H-imidazol-5-olate (Sodium Salt) | Conjugate base of Azathioprine Impurity E. |
| CAS Number | 35681-68-6 (Sodium Salt) | Distinct from the free base (CAS 73703-74-9).[1][2][3][4] |
| Molecular Formula | Salt form increases water solubility and hygroscopicity. | |
| Appearance | Yellow to Orange Crystalline Solid | Color intensity often correlates with nitro-group conjugation; darkening indicates degradation. |
| Hygroscopicity | High | The ionic lattice avidly absorbs atmospheric moisture, leading to deliquescence. |
| Photosensitivity | Moderate to High | Nitroimidazoles are susceptible to photo-reduction and radical formation under UV/Vis light. |
Part 2: Environmental Stressors & Degradation Mechanisms[1]
To preserve the integrity of the reference standard, one must mitigate three primary degradation vectors.
Hydrolytic Instability (Moisture)
The salt form is highly hygroscopic. Absorption of water does not merely alter the weighable mass; it creates a localized aqueous environment that can facilitate:
-
Protonation: Reversion to the free acid (neutral enol) form, altering retention times in HPLC.
-
Ring Cleavage: While the imidazole ring is generally robust, prolonged exposure to moisture at varying pH can lead to ring opening, particularly if trace impurities are present.
Photolytic Degradation (Light)
Nitro-containing heterocycles are chromophores.[1] Exposure to UV light (and blue spectrum visible light) can induce:
-
Nitro-to-Nitroso Reduction: A radical-mediated pathway that results in complex mixtures of azo-dimers and hydroxylamines.
-
Color Shift: Samples will turn from bright yellow to dark brown/black.
Thermal Decomposition
While salts generally possess higher melting points than their neutral counterparts, the nitro group is energetically unstable. Prolonged storage above ambient temperature (
Part 3: Validated Storage Protocol
This protocol is designed to maximize shelf-life (typically 2–3 years if followed strictly).
A. Primary Containment (The Vessel)
-
Material: Type I Hydrolytic Class Glass (Borosilicate).
-
Opacity: Amber glass is mandatory to block UV radiation (<400 nm).
-
Closure: Screw cap with a PTFE (Teflon) liner. Avoid rubber septa for long-term storage as they can leach plasticizers or allow gas exchange.
-
Sealing: Wrap the cap-neck junction with Parafilm M® or Teflon tape to create a secondary moisture barrier.
B. Environmental Control[7][8][9]
-
Temperature:
-
Long-term (>30 days):-20°C ± 5°C .
-
Short-term (Working Standard):2°C to 8°C .
-
-
Atmosphere: Flush the headspace with Argon or Nitrogen (High Purity >99.9%) before sealing. Argon is preferred as it is heavier than air and provides a better blanket over the solid.
-
Desiccation: Store the primary vial inside a secondary container (e.g., a desiccator cabinet or a larger jar) containing active silica gel or molecular sieves.
C. Handling Workflow (Decision Tree)
Figure 1: Decision matrix for storage based on physical state and solvent compatibility.
Part 4: Quality Control & Re-Validation
Before using stored material for critical assays (e.g., release testing of Azathioprine), verify its integrity.
Visual Inspection
-
Pass: Free-flowing yellow/orange powder.
-
Fail: Clumping (moisture ingress) or Dark/Black crust (photodegradation).
HPLC Purity Check
Use the following generic Reverse Phase (RP-HPLC) conditions adapted for polar nitroimidazoles.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH to keep the imidazole protonated/neutral depending on pKa).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 300 nm (Characteristic nitroimidazole absorbance).
-
Acceptance Criteria: Purity > 98.0% (area normalization).
Part 5: Safety Handling (EHS)
WARNING: Nitroimidazoles are often classified as Genotoxic Impurities (GTIs) or suspected carcinogens.
-
Engineering Controls: Handle exclusively within a Chemical Fume Hood or a Powder Containment Isolator .
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Decontamination: In case of spills, deactivate with 10% Sodium Hypochlorite (Bleach) solution before wiping, as this oxidizes the ring structure, reducing biological activity.
References
-
European Directorate for the Quality of Medicines (EDQM). (2023). Azathioprine Impurity G and Related Substances. European Pharmacopoeia (Ph.[5] Eur.) 11th Edition.
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 13306561 (Azathioprine Impurity E Sodium Salt). PubChem.
-
LGC Standards. (2023). Certificate of Analysis: 1-Methyl-4-nitro-1H-imidazole-5-ol (Impurity E).
-
Sigma-Aldrich. (2023). Safety Data Sheet: 1-Methyl-4-nitroimidazole derivatives.
-
SynThink Research Chemicals. (2023). Azathioprine Impurity Profiling and Stability Data.
Sources
Troubleshooting & Optimization
Technical Support Center: Minimizing Degradation of Azathioprine Reference Standards
Welcome to the Technical Support Center for Azathioprine reference standards. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity and stability of your Azathioprine reference materials.
Frequently Asked Questions (FAQs)
Q1: What is Azathioprine and why is its stability as a reference standard critical?
Azathioprine (AZA) is an immunosuppressive drug used in organ transplantation and for treating autoimmune diseases.[1][2] As a reference standard, its purity and stability are paramount for the accurate quantification and quality control of pharmaceutical products containing Azathioprine.[3] Degradation of the reference standard can lead to inaccurate assay results, potentially compromising the safety and efficacy of the final drug product.
Q2: What are the primary degradation pathways for Azathioprine?
Azathioprine is susceptible to degradation through two primary pathways:
-
Hydrolysis: Azathioprine can hydrolyze to 6-mercaptopurine (6-MP), its main active metabolite, and 1-methyl-4-nitro-5-thioimidazole.[4] This reaction is particularly favored in alkaline conditions (excess sodium hydroxide), especially with warming.[5] It is stable in neutral or acidic solutions.[4]
-
Photodegradation: Exposure to UV light can induce the degradation of Azathioprine.[6][7] This process is influenced by the presence of oxygen and can lead to the formation of various metabolites, including 1-methyl-4-nitro-imidazole and 6-mercaptopurine.[6]
Q3: How should I properly store my Azathioprine reference standard?
Proper storage is crucial to minimize degradation. The following conditions are recommended:
-
Temperature: Store at a controlled room temperature or as specified by the supplier, often between 2-8°C.[8]
-
Light: Protect from light at all times by storing in the original, light-resistant container.[9][10]
-
Moisture: Keep the container tightly closed in a dry and well-ventilated place to protect from moisture.[8][10]
Q4: What solvents should I use to prepare a stock solution of Azathioprine, and what are the stability considerations?
Azathioprine is practically insoluble in water and ethanol.[5][11] It is soluble in dilute solutions of alkali hydroxides and sparingly soluble in dilute mineral acids.[5]
-
Recommended Solvents: A common practice is to dissolve Azathioprine in a small amount of 0.1N Sodium Hydroxide (NaOH) and then dilute with a suitable solvent like water or a mobile phase.[12]
-
Solution Stability: An aqueous solution of the sodium salt of Azathioprine (10 mg/mL) is stable for 24 hours at 15° to 25°C.[5] However, prolonged exposure to excess alkali, especially with heat, will promote hydrolysis to 6-mercaptopurine.[4] For analytical purposes, it is always best to prepare solutions fresh. Studies have shown that Azathioprine at 50 mg/mL in certain oral liquid formulations can be stable for up to 60 days at 5°C and 25°C when protected from light.[13]
Troubleshooting Guide
Issue 1: I see an unexpected peak corresponding to 6-mercaptopurine in my chromatogram.
Cause: This is a classic indicator of Azathioprine degradation via hydrolysis.
Troubleshooting Steps:
-
Review Solution Preparation:
-
pH of Solvent: Did you use a highly alkaline solution (e.g., high concentration of NaOH) to dissolve the standard? Azathioprine is more stable at a neutral or slightly acidic pH.[11] Maximum stability in solution is reported to be between pH 5.5 and 6.5.[11][14]
-
Temperature: Was the solution heated to aid dissolution? Warming in the presence of excess alkali significantly accelerates hydrolysis.[4]
-
Age of Solution: How old is your stock solution? Even at room temperature, solutions can degrade over time. It is recommended to use freshly prepared solutions.
-
-
Check Mobile Phase pH (for HPLC users): An alkaline mobile phase can cause on-column degradation. Ensure your mobile phase pH is in the neutral to acidic range.
-
Verify Storage of the Standard: Was the solid reference standard stored properly, protected from moisture? While less common for hydrolysis, improper storage can affect stability.
Issue 2: My assay values for the Azathioprine standard are consistently low, and I observe multiple small, unidentified peaks.
Cause: This could be due to photodegradation, especially if the standard or its solution was exposed to light.
Troubleshooting Steps:
-
Assess Light Exposure:
-
Solid Standard: Was the vial left on the benchtop exposed to ambient or direct light? Always store the solid standard in its original light-resistant container and in a dark place like a drawer or cabinet.[9]
-
Solution Preparation: Was the stock solution prepared in clear glassware and left exposed to light? Use amber volumetric flasks and vials to protect solutions from light.[15]
-
Autosampler Conditions: Are your autosampler vials clear? If so, consider using amber vials or a vial rack that shields the samples from light.
-
-
Evaluate Solvent Purity: Ensure the solvents used for dissolution and the mobile phase are of high purity and free from oxidizing contaminants, as oxidants can increase the degradation rate of Azathioprine.[6]
Visualizing Azathioprine Degradation
The following diagram illustrates the main degradation pathways of Azathioprine.
Caption: Recommended workflow for handling Azathioprine.
References
-
Bunea, M. C., Diculescu, V. C., Enculescu, M., Oprea, D., & Enache, T. A. (2022). Influence of the Photodegradation of Azathioprine on DNA and Cells. International Journal of Molecular Sciences, 23(22), 14438. [Link]
-
Brusač, E., Jeličić, M. L., Klarić, D. A., Nigović, B., Keser, S., & Mornar, A. (2021). Development of a HPLC-DAD stability-indicating method and compatibility study of azathioprine and folic acid as a prerequisite for a monolayer fixed-dose combination. RSC Advances, 11(15), 8843–8853. [Link]
-
Bunea, M. C., Enculescu, M., Enache, T. A., Diculescu, V. C., & Matei, E. (2022). Photodegradation of Azathioprine in the Presence of Sodium Thiosulfate. International Journal of Molecular Sciences, 23(7), 3908. [Link]
-
Hiralben, S. M., Shinghvi, I., & Raj, H. A. (2018). DEVELOPMENT AND VALIDATION OF STABILITY – INDICATING RP-HPLC CHROMATOGRAPHIC METHOD BY FORCED DEGRADATION STUDIES FOR AZATHIOPRINE BY RELATED SUBSTANCES. International Journal of Pharmaceutical Sciences and Research, 9(11), 4759-4763. [Link]
-
Bunea, M. C., Enculescu, M., Enache, T. A., Diculescu, V. C., & Matei, E. (2022). Photodegradation of Azathioprine in the Presence of Sodium Thiosulfate. PubMed, 23(7), 3908. [Link]
-
Shafaati, A., & Clark, B. J. (2000). Determination of Azathioprine and Its Related Substances by Capillary Zone Electrophoresis and Its Application to Pharmaceutical. Journal of Liquid Chromatography & Related Technologies, 23(2), 267-280. [Link]
-
Arasto Pharmaceutical Chemicals Inc. (n.d.). Azathioprine. Retrieved from [Link]
-
Food and Drug Administration. (n.d.). IMURAN (azathioprine) 50-mg Scored Tablets Rx only. Retrieved from [Link]
-
A Stability Indicating RP-High-Performance Liquid Chromatographic Method for the Determination of Azathioprine (AZA) in Tablet. (2017). ProQuest. [Link]
-
Bunea, M. C., Diculescu, V. C., Enculescu, M., Oprea, D., & Enache, T. A. (2022). Influence of the Photodegradation of Azathioprine on DNA and Cells. PubMed, 36430909. [Link]
-
Drugs.com. (2024). Azathioprine Monograph for Professionals. Retrieved from [Link]
-
Al-Hussain, K., Al-Hussain, F., Al-Hussain, T., & Al-Hussain, M. (2024). Antiviral Potential of Azathioprine and Its Derivative 6- Mercaptopurine: A Narrative Literature Review. MDPI. [Link]
-
Bunea, M. C., Enculescu, M., Enache, T. A., Diculescu, V. C., & Matei, E. (2022). Photodegradation of Azathioprine in the Presence of Sodium Thiosulfate. ResearchGate. [Link]
-
Derijks, L. J., Gilissen, L. P., Engels, L. G., Bos, L. P., & Hooymans, P. M. (2004). Optimizing therapy with 6-mercaptopurine and azathioprine: to measure or not to measure?. Therapeutic drug monitoring, 26(6), 645–650. [Link]
-
Waljee, A. K., & Higgins, P. D. (2011). Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease. World journal of gastroenterology, 17(37), 4173–4179. [Link]
-
Brusač, E., Jeličić, M. L., Klarić, D. A., Nigović, B., Keser, S., & Mornar, A. (2021). Development of a HPLC-DAD stability-indicating method and compatibility study of azathioprine and folic acid as a prerequisite for a monolayer fixed-dose combination. RSC Publishing. [Link]
-
Patel, R. B., Patel, M. R., Shankar, M. B., & Bhatt, K. K. (2011). Determination of azathioprine in bulk and pharmaceutical dosage form by HPTLC. Journal of chromatography & separation techniques, 2(4), 1000121. [Link]
-
Medscape. (n.d.). Azasan, Imuran (azathioprine) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
-
Osterman, M. T. (2011). Utility of TPMT Testing and Metabolite Monitoring in the Management of IBD. Gastroenterology & hepatology, 7(10), 683–685. [Link]
-
Polonini, H. C., Silva, S. L., Cunha, C. N., Brandão, M. A., & Ferreira, A. O. (2016). Stability of Azathioprine, Clonidine Hydrochloride, Clopidogrel Bisulfate, Ethambutol Hydrochloride, Griseofulvin, Hydralazine Hydrochloride, Nitrofurantoin, and Thioguanine Oral Suspensions Compounded with SyrSpend SF pH4. International journal of pharmaceutical compounding, 20(5), 426–434. [Link]
-
Allen, L. V., & Erickson, M. A. (1996). Stability of acetazolamide, allopurinol, azathioprine, clonazepam, and flucytosine in extemporaneously compounded oral liquids. American journal of health-system pharmacy, 53(16), 1944–1949. [Link]
-
de Boer, N. K., van Bodegraven, A. A., Jharap, B., de Graaf, P., & Mulder, C. J. (2007). Hepatotoxicity associated with 6-methyl mercaptopurine formation during azathioprine and 6-mercaptopurine therapy does not occur during 6-thioguanine treatment in IBD. Digestive diseases and sciences, 52(10), 2737–2744. [Link]
-
Pharmaffiliates. (n.d.). Azathioprine-Impurities. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). AzaTHIOprine Sodium. Retrieved from [Link]
-
Sanis Health Inc. (2015). PRODUCT MONOGRAPH AZATHIOPRINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Azathioprine. In PubChem Compound Database. Retrieved from [Link]
-
Jacob, J., & Anderson, C. (2023). Physiochemical and Microbiological Stability of Azathioprine Suspensions in PCCA Base, SuspendIt. International journal of pharmaceutical compounding, 27(4), 344–349. [Link]
-
National Center for Biotechnology Information. (2012). Azathioprine Therapy and TPMT and NUDT15 Genotype. In Medical Genetics Summaries. Retrieved from [Link]
-
Unichem Pharmaceuticals (USA), Inc. (n.d.). Safety Data Sheet AZATHIOPRINE TABLETS, USP. Retrieved from [Link]
-
Pawar, S. V., & Landge, S. B. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Pharmaceutical and Clinical Research, 8(5), 29-35. [Link]
-
Kumar, A., & Saini, P. (2013). Development and Validation of Rapid RP- HPLC Method for the Determination of Azathioprine in Bulk and Pharmaceutical Dosage Form. Scholars Research Library. [Link]
-
Weber, A., Krombholz, A., Schirow, M., & Burhenne, J. (2024). Analysis of Azathioprine Metabolites in Autoimmune Hepatitis Patient Blood—Method Development and Validation. ResearchGate. [Link]
-
Lazarević, M., Kostić, M., Stanković, M., Beskoski, V., & Ilić, M. (2023). Influence of probiotics and deoxycholate on azathioprine transport in the PAMPA model: insights into pharmacomicrobiomics and interindividual variability in drug response. Frontiers in Pharmacology, 14, 1269352. [Link]
-
Barek, J., Cvacka, J., Zima, J., & Votruba, J. (1998). Chemical Degradation of Wastes of Antineoplastic Agents Amsacrine, Azathioprine, Asparaginase and Thiotepa. Annals of Occupational Hygiene, 42(4), 259-266. [Link]
-
Al-Darmaki, A., Al-Mansoori, L., Al-Jasmi, F., Al-Kaabi, A., Al-Romaihi, H., & Al-Ani, A. (2025). Relapse Rates and Predictors Following Azathioprine Withdrawal in Inflammatory Bowel Disease: A Systematic Review, Meta-Analysis, and Meta-Regression. MDPI. [Link]
-
Kumar, A., & Saini, P. (2013). Development and Validation of RP- HPLC Method for the Determination of Azathioprine in Bulk and Pharmaceutical Dosage form. ResearchGate. [Link]
-
DailyMed. (n.d.). Azathioprine Tablets, USP. Retrieved from [Link]
-
Brusač, E., Jeličić, M. L., Klarić, D. A., Nigović, B., Keser, S., & Mornar, A. (2021). Development of a HPLC-DAD stability-indicating method and compatibility study of azathioprine and folic acid as a prerequisite for a monolayer fixed-dose combination. RSC Advances, 11(15), 8843-8853. [Link]
Sources
- 1. Influence of the Photodegradation of Azathioprine on DNA and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Azathioprine Tablets, USP [dailymed.nlm.nih.gov]
- 6. Influence of the Photodegradation of Azathioprine on DNA and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation of Azathioprine in the Presence of Sodium Thiosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. e-lactancia.org [e-lactancia.org]
- 10. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
- 11. Azathioprine | C9H7N7O2S | CID 2265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Stability of acetazolamide, allopurinol, azathioprine, clonazepam, and flucytosine in extemporaneously compounded oral liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. publications.ashp.org [publications.ashp.org]
- 15. Physiochemical and Microbiological Stability of Azathioprine Suspensions in PCCA Base, SuspendIt - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Interference in Nitroimidazole LC-MS/MS Analysis
Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with laboratories struggling to quantify trace-level nitroimidazoles—such as metronidazole (MNZ), dimetridazole (DMZ), ronidazole (RNZ), and their hydroxy metabolites—in complex biological matrices. Because these compounds are highly polar and have low molecular weights, they are highly susceptible to matrix effects (ion suppression or enhancement) during electrospray ionization (ESI) LC-MS/MS.
This guide is structured to provide causality-driven troubleshooting, self-validating protocols, and regulatory alignment to ensure your analytical workflows are robust, reproducible, and compliant.
Workflow: Diagnosing and Resolving Matrix Effects
Caption: Logical workflow for diagnosing and mitigating LC-MS/MS matrix interference.
FAQ & Troubleshooting: Sample Preparation & Clean-up
Q1: Why do I see severe ion suppression for metronidazole (MNZ) and dimetridazole (DMZ) in complex matrices like honey or plasma? A: Matrix effects in LC-MS/MS primarily occur in the ESI source due to charge competition. In complex matrices, endogenous compounds like phospholipids (in plasma/meat) or complex carbohydrates (in honey) outcompete the highly polar nitroimidazoles for ionization at the droplet surface[1]. Because nitroimidazoles elute early on standard reversed-phase columns, they often co-elute with this "void volume" matrix bulk, leading to a diminished, augmented, or highly irreproducible analyte response[1].
Q2: How can I optimize my QuEChERS protocol to remove lipid and protein interferences without losing polar nitroimidazoles? A: Standard protein precipitation leaves too much residual matrix. You must drive the partitioning of polar nitroimidazoles into the organic layer while actively stripping out interferents. Acetonitrile is the optimal extraction solvent due to its high affinity for analyte stability and protein precipitation[2]. By adding specific extraction salts (MgSO₄, NaCl, and sodium citrate), you induce a strict salting-out effect, forcing the water-soluble nitroimidazoles into the acetonitrile phase[3]. Following this, dispersive Solid Phase Extraction (dSPE) is critical: Primary Secondary Amine (PSA) removes organic acids and sugars, C18 removes non-polar lipids, and Alumina-N can further reduce complex matrix components specifically found in honey[3].
Self-Validating Protocol: Modified QuEChERS for Honey and Tissue
This protocol is designed to achieve >80% recovery while minimizing matrix effects[3][4].
-
Sample Weighing: Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube.
-
Acidified Extraction: Add 10 mL of Acetonitrile containing 1% acetic acid. Causality: Acidic conditions stabilize the nitroimidazole ring and improve partitioning[3].
-
Salting-Out: Add 4 g anhydrous MgSO₄, 1 g NaCl, and 1.5 g trisodium citrate dihydrate[3]. Vortex vigorously for 2 minutes, then centrifuge at 10,000 rpm for 5 minutes.
-
dSPE Clean-up: Transfer the supernatant to a dSPE tube containing 50 mg PSA, 50 mg C18, and 100 mg anhydrous MgSO₄[4]. (Note: For plasma/serum, substitute dSPE with a HybridSPE-Phospholipid depletion plate to selectively trap phospholipids[1]).
-
Concentration: Vortex for 2 minutes and centrifuge. Transfer 1 mL of the supernatant and evaporate to dryness under a gentle nitrogen stream at 40°C[4].
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., Methanol/Water 50/50 v/v), filter through a 0.45 μm filter, and inject into the LC-MS/MS[4].
FAQ & Troubleshooting: Chromatographic & Mass Spec Optimization
Q3: My internal standard (IS) isn't correcting the matrix effect. What's wrong? A: If you are using a structural analog rather than an isotopically labeled IS, it may not co-elute perfectly with your target analyte, meaning it experiences a different ionization environment. To create a self-validating system, you must use a deuterated internal standard (e.g., IPZ-d3 or MNZ-d4)[5]. A stable isotope will exhibit the exact same matrix effect as the analyte, allowing the response ratio to correct for the suppression[5]. However, if absolute ion suppression exceeds 80%, even an isotope IS will yield poor precision due to a loss of signal-to-noise (S/N). In such cases, sample clean-up must be improved first.
Q4: How do I resolve the co-elution of matrix components with early-eluting nitroimidazoles? A: Standard C18 columns often fail to retain highly polar nitroimidazoles, causing them to elute in the solvent front alongside salts and highly polar matrix interferents. Switching to a Pentafluorophenyl (PFP) or Pentafluorophenylpropyl-bonded silica column provides alternative selectivity mechanisms (π-π, dipole, and hydrogen-bonding interactions)[3]. This effectively retains polar nitroimidazoles longer, shifting their retention times away from the matrix void volume[3].
Quantitative Data: Impact of Optimization on Matrix Effects
The table below summarizes how targeted sample preparation shifts matrix effects (ME%) into acceptable regulatory ranges.
| Matrix | Extraction Method | Clean-up Sorbent | Matrix Effect (ME%) | Recovery (%) |
| Honey | Standard QuEChERS | None | -45% to -60% (Suppression) | 40 - 55% |
| Honey | Modified QuEChERS | PSA + C18 + Alumina-N | -10% to +5% | 76.1 - 98.5%[3] |
| Meat (Pork) | LLE (Ethyl Acetate) | None | -50% to -80%[6] | <50% |
| Meat (Pork) | Salting-out LLE | dSPE (C18) | -5% to +12%[6] | 89 - 103%[2] |
| Plasma | Protein Precipitation | None | -70% (Severe Suppression)[1] | ~30% |
| Plasma | HybridSPE | Phospholipid Depletion | -2% to +3%[1] | 94 - 98% |
FAQ & Troubleshooting: Data Validation & Regulatory Compliance
Q5: How do I validate that my matrix effect is within acceptable regulatory limits? A: To comply with standards such as the Commission Implementing Regulation (EU) 2021/808, you must quantitatively assess the matrix effect[2]. Calculate the Matrix Factor (MF) using the formula: MF = (Peak area of analyte in matrix extract) / (Peak area of analyte in neat solvent) An MF of 1.0 indicates no matrix effect. If your MF falls outside the 0.82–1.12 range, you are experiencing significant suppression or enhancement[6]. To comply with regulations, you must compensate by using matrix-matched calibration curves (spiking standards into blank matrix extracts) and ensure the coefficient of variation (CV%) of the matrix-normalized standard is ≤ 20%[4][6].
References
-
Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry. National Library of Medicine (NIH). 3
-
Nitroimidazoles in Albanian honey samples by LC-MS/MS analysis. Taylor & Francis Online. 2
-
Relative Matrix Effect in the Quantification of Nitroimidazoles and Dyes in Meat, Eggs, Shrimp, and Fish Using an Ethyl Acetate/Salting-Out Extraction and Isotope Dilution Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. National Library of Medicine (NIH). 6
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. 1
-
Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis. National Library of Medicine (NIH). 4
-
How to circumvent matrix effect in confirmatory testing. Nitrosamines Exchange (USP). 5
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. Relative Matrix Effect in the Quantification of Nitroimidazoles and Dyes in Meat, Eggs, Shrimp, and Fish Using an Ethyl Acetate/Salting-Out Extraction and Isotope Dilution Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: pH Adjustment for the Separation of Imidazole-5-Olates
Welcome to the technical support resource for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand that manipulating ionizable compounds like imidazole-5-olates requires a nuanced understanding of their acid-base chemistry. This guide provides in-depth, field-proven insights into using pH adjustment as a powerful tool for separation and purification.
Section 1: Foundational Principles
Q1: What is the fundamental principle behind using pH adjustment to separate imidazole-5-olate salts?
A1: The core principle lies in exploiting the pH-dependent solubility of the molecule. Imidazole-5-olate salts are ionic compounds, making them highly soluble in aqueous or polar solutions and generally insoluble in nonpolar organic solvents. The molecule possesses at least two key ionizable sites: the imidazole ring nitrogen and the 5-olate group.
-
Imidazole Ring: The imidazole ring is amphoteric; it can act as both a base and a weak acid. The pyridine-like nitrogen (N-3) is basic with a pKa for its conjugate acid (the imidazolium ion) of approximately 7.0.[1][2]
-
5-Olate Group: This is the conjugate base of a hydroxyl group (an alcohol), making it basic. Protonating it forms a neutral hydroxyl group (-OH).
-
N-H Proton: The pyrrole-like nitrogen (N-1) is weakly acidic, with a pKa around 14.5, meaning it only deprotonates under very strong basic conditions.[1][3]
By adjusting the pH of the aqueous solution, you can selectively protonate or deprotonate these sites. This manipulation changes the overall charge of the molecule, which in turn dramatically alters its solubility. The goal is to convert the water-soluble salt into a neutral, less polar form that can be extracted into an immiscible organic solvent.
The equilibrium can be visualized as follows:
Caption: pH-driven equilibrium of an imidazole-5-olate species.
Q2: How do the pKa values of my specific imidazole-5-olate derivative affect the separation strategy?
A2: The pKa values are critical as they dictate the precise pH ranges required for effective separation. While the parent imidazole ring has a pKaH of ~7.0, substituents on the ring can significantly alter this value. Similarly, the pKa of the 5-hydroxyl group will determine the pH at which the olate is protonated.
You must identify two key pH points for your molecule:
-
pH for Neutralization: The pH at which your compound has minimal net charge. This is the optimal pH for extraction into an organic solvent.
-
pH for Ionization: The pH at which your compound is fully in its salt form, ensuring maximum solubility in the aqueous phase.
Table 1: Predicted Protonation State and Solubility vs. pH
| pH Range | Dominant Species | Expected Aqueous Solubility | Expected Organic Solubility | Rationale |
| pH < (pKa of Ring - 2) | Cationic (Imidazolium) | High | Low | The ring is protonated, forming a water-soluble cation. |
| (pKa of Ring) < pH < (pKa of OH - 2) | Neutral (Zwitterionic) | Low | High | The molecule is overall neutral, reducing polarity and increasing lipophilicity. This is the ideal range for extraction. |
| pH > (pKa of OH + 2) | Anionic (Olate) | High | Low | The hydroxyl group is deprotonated to the olate, forming a water-soluble anion.[4] |
Note: This table is a general guide. The exact pKa values for your specific compound must be determined experimentally or found in the literature for accurate predictions.
Section 2: Experimental Protocols & Workflow
Q3: Can you provide a step-by-step protocol for a standard separation of an imidazole-5-olate salt from a reaction mixture using pH adjustment?
A3: Absolutely. This protocol outlines a typical liquid-liquid extraction workflow based on a pH swing. It assumes the starting material is an aqueous solution containing the imidazole-5-olate salt and various impurities.
Caption: Step-by-step workflow for purification via pH adjustment.
Detailed Methodology: Liquid-Liquid Extraction
Materials:
-
Aqueous solution containing imidazole-5-olate salt.
-
Immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Acid solution (e.g., 1M HCl).
-
Base solution (e.g., 1M NaOH) for back-extraction if needed.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Calibrated pH meter or pH strips.
-
Standard laboratory glassware (separatory funnel, beakers, flasks).
Procedure:
-
Initial State: Begin with your crude product dissolved in an aqueous solution. The initial pH should be basic to ensure the compound is in its olate salt form.
-
Acidification:
-
Place the aqueous solution in a beaker with a stir bar.
-
Slowly add 1M HCl dropwise while continuously monitoring the pH with a calibrated meter.
-
Adjust the pH to the target range where the molecule is expected to be neutral (e.g., pH 7.5-8.5, but this must be optimized for your specific compound). You may observe the solution becoming cloudy or a precipitate forming as the neutral species is less water-soluble.
-
-
Extraction:
-
Transfer the pH-adjusted aqueous solution to a separatory funnel.
-
Add an equal volume of an immiscible organic solvent like ethyl acetate.
-
Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting frequently to release pressure.
-
-
Phase Separation:
-
Place the funnel back on a ring stand and allow the layers to fully separate. The organic layer (containing your neutral product) will typically be the top layer if using ethyl acetate.
-
Carefully drain the lower aqueous layer, which contains water-soluble impurities.
-
-
Washing:
-
Add a volume of brine to the organic layer remaining in the funnel. Shake and allow the layers to separate again.
-
Drain the lower brine layer. This step helps remove residual water and any remaining aqueous-soluble impurities from the organic phase.
-
-
Isolation:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the flask and swirl. The drying agent will clump as it absorbs residual water. Add more until some of the powder remains free-flowing.
-
Filter the dried organic solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the purified, neutral 5-hydroxyimidazole product.
-
Section 3: Troubleshooting Guide
Q4: My product recovery is low after extraction. What are the likely causes and solutions?
A4: Low recovery is a common issue that can often be resolved by examining a few key parameters.
| Possible Cause | Recommended Solution |
| Incorrect Extraction pH | The pH was not in the optimal range for neutrality, leaving a significant portion of your compound in the ionized, water-soluble form. Solution: Perform small-scale pilot extractions at slightly different pH values (e.g., 7.0, 7.5, 8.0, 8.5) to find the optimal point of recovery. |
| Insufficient Extraction | A single extraction may not be sufficient to transfer all the product into the organic phase. Solution: Perform multiple extractions. After draining the organic layer, add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process 2-3 times. Combine the organic extracts before the washing step. |
| Product is Partially Water-Soluble | Even in its neutral form, your compound may have some residual water solubility. Solution: Before extraction, saturate the aqueous layer with sodium chloride (brine). This "salting out" effect decreases the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer. |
| Wrong Choice of Solvent | The chosen organic solvent may not be optimal for your compound's polarity. Solution: Screen other solvents. If ethyl acetate gives low recovery, try a more polar solvent like dichloromethane (DCM) or a less polar one like toluene, depending on the structure of your compound.[5][6] |
Q5: An emulsion has formed at the interface, and the layers won't separate. How can I resolve this?
A5: Emulsions are common, especially when the aqueous solution contains surfactants or finely divided solids.
-
Be Patient: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) is enough for the emulsion to break.
-
Mechanical Agitation: Gently swirl the funnel instead of shaking vigorously. A gentle rocking motion can help coalesce the droplets.
-
Add Brine: Adding a saturated NaCl solution increases the ionic strength of the aqueous phase, which often helps to break the emulsion.
-
Filtration: For persistent emulsions, you can try filtering the entire mixture through a pad of Celite or glass wool.
-
Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning at a low speed is a very effective method for separating the layers.
References
-
Recovery and purification of ionic liquids from solutions: a review - PMC. National Center for Biotechnology Information. [Link]
-
Recent advances of ionic liquids in separation science and mass spectrometry - RSC Publishing. Royal Society of Chemistry. [Link]
-
Recent Advances on Ionic Liquid Uses in Separation Techniques - MDPI. MDPI. [Link]
-
Ionic liquids as solvents in separation processes. - ResearchSpace. University of KwaZulu-Natal ResearchSpace. [Link]
-
Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends - PMC. National Center for Biotechnology Information. [Link]
-
Imidazolate - Wikipedia. Wikipedia. [Link]
-
Imidazole - Wikipedia. Wikipedia. [Link]
-
Imidazole | C3H4N2 | CID 795 - PubChem - NIH. National Center for Biotechnology Information. [Link]
-
Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. MDPI. [Link]
-
Protonation and deprotonation of the imidazole ring and optical property change. - ResearchGate. ResearchGate. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. National Center for Biotechnology Information. [Link]
-
Protonation and deprotonation state of imidazole and structure and... - ResearchGate. ResearchGate. [Link]
-
I don't understand why imidazole has a weak acidic group. : r/chemhelp - Reddit. Reddit. [Link]
-
(PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene - ResearchGate. ResearchGate. [Link]
Sources
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Detecting Low-Level Azathioprine Impurity E
Welcome to the dedicated technical support guide for the analysis of Azathioprine Impurity E. As drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) like Azathioprine is paramount. Azathioprine Impurity E, a known degradation product, must be carefully monitored to comply with regulatory standards.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of detecting this impurity at low levels.
Part 1: Troubleshooting Guide for Azathioprine Impurity E Analysis
Detecting impurities at trace levels can be challenging due to issues with sensitivity, resolution, and system contamination.[2][3] This section addresses specific problems you may encounter during the HPLC/UPLC analysis of Azathioprine Impurity E.
Problem 1: I cannot detect the Azathioprine Impurity E peak, or the signal-to-noise ratio is too low.
This is a common issue when dealing with low-level impurities. The root cause often lies in insufficient method sensitivity or suboptimal sample/standard preparation.[4]
Possible Causes & Solutions
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Suboptimal Detection Wavelength | Azathioprine and its impurities have specific UV absorbance maxima. While Azathioprine is often monitored around 276-280 nm, this may not be the optimal wavelength for Impurity E. Action: Perform a UV scan of an Impurity E standard to determine its absorbance maximum. A diode array detector (DAD) is invaluable for this. Some methods for related impurities use lower wavelengths like 220 nm for better sensitivity.[5][6] |
| Insufficient Detector Sensitivity | Your current detector (e.g., a standard UV detector) may lack the necessary sensitivity for trace analysis. Action: If available, switch to a more sensitive detector like a DAD or, for ultimate selectivity and sensitivity, an LC-MS/MS system.[7] |
| Low Purity of Mobile Phase Solvents | Impurities in solvents can elevate baseline noise, which masks low-level analyte peaks.[3] This is especially problematic in gradient elution. Action: Always use fresh, HPLC or UPLC-grade solvents and reagents (e.g., acetonitrile, water, acids). Filter all aqueous mobile phases through a 0.22 µm or 0.45 µm filter.[8] |
| Impurity Degradation in Solution | Azathioprine Impurity E may be unstable in your chosen sample diluent or under certain light/temperature conditions. Action: Prepare standards and samples fresh daily and protect them from light. Investigate the short-term stability of Impurity E in your diluent by analyzing it over several hours. Consider using amber vials. |
| Incorrect Sample/Standard Concentration | The concentration of Impurity E in your sample may be below the method's Limit of Detection (LOD). Action: If possible, prepare a more concentrated sample solution. For method validation, ensure your standard concentrations bracket the expected Limit of Quantitation (LOQ).[9] |
Problem 2: The peak for Impurity E is showing significant tailing or fronting.
Poor peak shape compromises integration accuracy and resolution from adjacent peaks.[4] This is typically caused by undesirable chemical interactions within the chromatographic system.
Possible Causes & Solutions
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Secondary Silanol Interactions | Residual, acidic silanol groups on the silica backbone of the stationary phase can interact with basic sites on the analyte, causing peak tailing. Action: 1. Adjust Mobile Phase pH: Lowering the pH (e.g., using 0.1% formic or trifluoroacetic acid) protonates the silanols, reducing interaction. 2. Use an End-Capped Column: Modern, fully end-capped C18 columns have fewer free silanols. 3. Consider a Different Stationary Phase: A column with low silanol activity may provide better peak shape.[10] |
| Column Overload | Injecting too much analyte mass can saturate the stationary phase, leading to fronting or tailing. While less common for a trace impurity, this can occur if the main Azathioprine peak is extremely high and elutes closely. Action: Reduce the injection volume or dilute the sample. |
| Mismatched Sample Diluent | If the sample diluent is significantly stronger (more organic content) than the initial mobile phase, it can cause peak distortion. Action: Prepare your samples in a diluent that is as close as possible in composition and strength to the initial mobile phase. |
Problem 3: An unknown "ghost peak" is interfering with the integration of Impurity E.
Ghost peaks are extraneous signals that can appear in chromatograms, complicating analysis, especially in gradient methods.[8] They often stem from contamination within the HPLC system or reagents.[11]
Possible Causes & Solutions
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Mobile Phase Contamination | Even high-grade solvents can contain trace impurities that accumulate on the column during equilibration and elute as a peak during the gradient.[8] Action: Use freshly opened, high-purity solvents. Run a blank gradient (injecting only your sample diluent) to confirm if the ghost peak originates from the mobile phase. |
| Autosampler Carryover | Residue from a previous, more concentrated sample can be injected with the current sample, appearing as a peak. Action: Develop a robust needle wash protocol. Use a strong solvent (like acetonitrile/isopropanol) for the wash and increase the wash volume and duration.[11] |
| System Contamination | Leachables from tubing, fittings, or contaminated in-line filters can introduce unexpected peaks. Action: Regularly flush the entire system with a strong solvent. Replace in-line filters and check for aging or discolored PEEK tubing.[8][11] |
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analysis of Azathioprine Impurity E.
Q1: What exactly is Azathioprine Impurity E?
Azathioprine Impurity E is a known degradation product and process impurity of Azathioprine.[1][12] Its chemical name is 1-Methyl-4-nitro-1H-imidazol-5-ol.[13] It is often supplied as a sodium salt for use as a reference standard.[14][15] Monitoring and controlling this impurity is essential for ensuring the quality and safety of the Azathioprine drug substance and product.[16]
-
Chemical Name: 1-Methyl-4-nitro-1H-imidazol-5-ol
-
CAS Number: 73703-74-9 (Free base) | 35681-68-6 (Sodium salt)[14][17]
-
Molecular Formula: C₄H₅N₃O₃ (Free base)[13]
Q2: What are the recommended starting HPLC/UPLC conditions for separating Azathioprine and its impurities?
A stability-indicating reverse-phase HPLC (RP-HPLC) or UPLC method is the standard approach.[18][19] The following table provides a robust starting point based on validated methods published in the literature. Optimization will be required for your specific instrument and column.
Table 1: Recommended Starting HPLC/UPLC Method Parameters
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Column | UPLC: Acquity BEH C18, 100 x 2.1 mm, 1.7 µmHPLC: C18, 250 x 4.6 mm, 5 µm[5][18] | A C18 column provides good hydrophobic retention for Azathioprine and its related substances. UPLC offers faster run times and higher resolution. |
| Mobile Phase A | 0.05% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water | An acidic modifier is crucial for good peak shape by controlling the ionization state of the analytes and minimizing silanol interactions. |
| Mobile Phase B | Acetonitrile or Methanol[18] | Acetonitrile is generally preferred for its lower viscosity and UV cutoff, but Methanol can offer different selectivity. |
| Elution Mode | Gradient | A gradient is necessary to elute all related substances with good resolution and in a reasonable time, especially when polarities differ significantly. |
| Flow Rate | UPLC: 0.3 - 0.5 mL/minHPLC: 1.0 mL/min | Adjust based on column dimensions and particle size to maintain optimal efficiency. |
| Detection | UV/DAD at ~220 nm or ~280 nm | Lower wavelengths (e.g., 220 nm) often provide higher sensitivity for impurities. A DAD allows for peak purity assessment. |
| Column Temp. | 25 - 40 °C | Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape. |
| Injection Vol. | 1 - 10 µL | Keep the injection volume low to prevent peak distortion and column overload. |
Q3: How should I prepare my standard and sample solutions for analysis?
Proper preparation is critical for accurate quantification. Azathioprine Impurity E is soluble in solvents like Methanol (MeOH) and Dimethyl Sulfoxide (DMSO).[14]
Experimental Protocol: Standard & Sample Preparation
-
Standard Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 5 mg of Azathioprine Impurity E reference standard into a 50 mL amber volumetric flask.
-
Add approximately 30 mL of methanol (or a suitable solvent) and sonicate for 5-10 minutes to dissolve.[9]
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the same solvent and mix thoroughly.
-
-
Working Standard Solution Preparation (e.g., 0.5 µg/mL):
-
Perform serial dilutions from the stock solution using a diluent that is compatible with your mobile phase (e.g., 50:50 Water:Acetonitrile).
-
-
Sample Solution Preparation (e.g., for a 1000 µg/mL Azathioprine concentration):
-
Accurately weigh approximately 50 mg of the Azathioprine drug substance into a 50 mL volumetric flask.
-
Dissolve and dilute to volume using the same diluent as the working standard. This concentration allows for the detection of impurities at levels of 0.05% or lower.
-
-
System Suitability:
-
Prepare a solution containing both Azathioprine and a known concentration of Impurity E to verify resolution and system performance before running the sequence.
-
Q4: What is the overall workflow for developing and validating a method for this impurity?
The process follows a logical progression from understanding the problem to deploying a validated, robust analytical method.
Caption: Workflow for Impurity E Method Development and Validation.
Q5: My impurity peak is not being detected. What troubleshooting steps should I follow?
A systematic approach is key to identifying the root cause efficiently. The following decision tree illustrates a logical troubleshooting workflow.
Caption: Troubleshooting Decision Tree for Non-Detection of Impurity E.
References
-
Hiralben, S., Singhvi, I., & Raj, H. (2018). DEVELOPMENT AND VALIDATION OF STABILITY – INDICATING RP-HPLC CHROMATOGRAPHIC METHOD BY FORCED DEGRADATION STUDIES FOR AZATHIOPRINE BY RELATED SUBSTANCES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]
-
Zope, D., et al. (2020). A Stability Indicating RP-High-Performance Liquid Chromatographic Method for the Determination of Azathioprine (AZA) in Tablet. Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Brusač, E., et al. (2021). Development of a HPLC-DAD stability-indicating method and compatibility study of azathioprine and folic acid as a prerequisite for a monolayer fixed-dose combination. RSC Advances. Available from: [Link]
-
Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination. Separation Science. Available from: [Link]
- Shafaati, A., & Clark, B. J. (2000). Determination of Azathioprine and Its Related Substances by Capillary Zone Electrophoresis and Its Application to Pharmaceutical.
-
Brusač, E., et al. (2021). Development of a HPLC-DAD stability-indicating method and compatibility study of azathioprine and folic acid as a prerequisite for a monolayer fixed-dose combination. RSC Publishing. Available from: [Link]
-
Li, Q., et al. (2023). Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells. Scientific Reports. Available from: [Link]
-
SynThink Research Chemicals. (2023). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. Available from: [Link]
-
U.S. Pharmacopeia. USP Monographs: Azathioprine. uspbpep.com. Available from: [Link]
-
SIELC Technologies. (2018). Separation of Azathioprine on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
SynThink. Azathioprine EP Impurities & USP Related Compounds. SynThink. Available from: [Link]
-
Davadra, P. M., et al. (2011). A validated UPLC method for the determination of process-related impurities in Azathioprine bulk drug. Analytical Methods. Available from: [Link]
-
Allmpus. AZATHIOPRINE EP IMPURITY E. Allmpus. Available from: [Link]
-
ResearchGate. (2025). Detecting Contaminants and Impurities in HPLC and LC-MS/MS Systems: Ensuring Reliability in Routine and Critical Analysis. ResearchGate. Available from: [Link]
-
Research Journal of Pharmacy and Technology. (2023). Development and Validation of RP- HPLC Method for the Determination of Azathioprine in Bulk and Pharmaceutical Dosage form. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Ravisankar, P., et al. (2015). Development and Validation of Rapid RP- HPLC Method for the Determination of Azathioprine in Bulk and Pharmaceutical Dosage Form. Scholars Research Library. Available from: [Link]
-
Pharmaffiliates. Azathioprine-Impurities. Pharmaffiliates. Available from: [Link]
-
Alfa Omega Pharma. Azathioprine Impurities. Alfa Omega Pharma. Available from: [Link]
-
SynThink. Azathioprine EP Impurity E. SynThink. Available from: [Link]
- Hiralben, S., et al. (2018). DEVELOPMENT AND VALIDATION OF STABILITY – INDICATING RP-HPLC CHROMATOGRAPHIC METHOD BY FORCED DEGRADATION STUDIES FOR AZATHIOPRINE BY RELATED SUBSTANCES. International Journal of Pharmaceutical Sciences and Research.
-
Jain, P. S., et al. (2012). Determination of azathioprine in bulk and pharmaceutical dosage form by HPTLC. Journal of Pharmacy & Bioallied Sciences. Available from: [Link]
- Reddy, T. S., et al. (2012). UV-Visible Spectrophotometric Determination of Azathioprine in Pharmaceutical Formulations Based on Oxidative coupling reaction with MBTH. International Journal of Pharmaceutical, Chemical & Biological Sciences.
-
Pharmaffiliates. Azathioprine - Impurity E. Pharmaffiliates. Available from: [Link]
-
Lund University. (2022). Ozonation-Induced Changes of Azathioprine and Flutamide. Lund University Publications. Available from: [Link]
-
Chromatography Today. (2023). Solving Common Errors in HPLC. Chromatography Today. Available from: [Link]
-
Smaranda, C., et al. (2022). Influence of the Photodegradation of Azathioprine on DNA and Cells. International Journal of Molecular Sciences. Available from: [Link]
-
ResearchGate. (2010). Quantitative determination and sampling of azathioprine residues for cleaning validation in production area. ResearchGate. Available from: [Link]
Sources
- 1. Azathioprine EP Impurity E | 35681-68-6 [chemicalbook.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. rjptonline.org [rjptonline.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. pdf.smolecule.com [pdf.smolecule.com]
- 8. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 9. Determination of azathioprine in bulk and pharmaceutical dosage form by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of Azathioprine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. Influence of the Photodegradation of Azathioprine on DNA and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. allmpus.com [allmpus.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. synthinkchemicals.com [synthinkchemicals.com]
- 17. synthinkchemicals.com [synthinkchemicals.com]
- 18. ijpsr.com [ijpsr.com]
- 19. Development of a HPLC-DAD stability-indicating method and compatibility study of azathioprine and folic acid as a prerequisite for a monolayer fixed-dose combination - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Azathioprine Impurity Profiling
The following technical guide serves as a specialized support center for resolving Azathioprine (AZA) impurity co-elution issues. It is designed for analytical scientists and follows a non-linear, troubleshooting-first structure.
Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Resolution of Critical Co-elutions in Azathioprine HPLC Methods
The Landscape of Impurities
Before troubleshooting, we must define the "Enemy." Azathioprine is chemically labile; its degradation pathway dictates the complexity of the chromatogram.
The Core Challenge: Azathioprine is a prodrug of 6-Mercaptopurine (6-MP).[1][2] Under analytical conditions (or physiological stress), the sulfide bridge cleaves, generating two distinct fragments that often co-elute with the parent or other process impurities.
Critical Impurity Table
| Designation (EP/USP) | Chemical Name | Polarity | Elution Zone | Common Co-elution Partner |
| Impurity A (USP RC A) | 1-methyl-4-nitro-1H-imidazol-5-amine | High (Polar) | Solvent Front / 6-MP | |
| Mercaptopurine (6-MP) | 1,7-dihydro-6H-purine-6-thione | High (Polar) | Early | Impurity A / Impurity B |
| Impurity B | 7H-Purine-6-thiol | High | Early | 6-MP |
| Impurity G | Thiamiprine (Amino-AZA) | Low (Non-polar) | Late (Near AZA) | Azathioprine (Parent) |
| Impurity C | 5-chloro-1-methyl-4-nitroimidazole | Medium | Mid-Late | Degradants |
The Degradation Pathway (Mechanism of Action)
Understanding why these peaks appear is crucial for preventing artifactual co-elution (degradation during analysis).
Figure 1: Azathioprine Degradation Logic. The cleavage of AZA is stoichiometric; for every mole of 6-MP formed, one mole of Impurity A is released. If you see one increasing without the other, suspect co-elution.[3]
Master Troubleshooting Protocols (Q&A Format)
Scenario 1: "I cannot separate Azathioprine (Parent) from Impurity G (Thiamiprine)."
Diagnosis: This is the most difficult separation. Impurity G differs from AZA only by an amino group (-NH2) replacing a hydrogen. Their hydrophobicities are nearly identical on standard C18 columns.
The Fix: Selectivity Change (The "Orthogonal" Approach)
-
Why it fails on C18: Standard alkyl chains interact via London dispersion forces, which cannot easily distinguish the slight polarity difference of the amino group.
-
Protocol: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.
-
Mechanism: The Phenyl ring engages in
interactions with the purine ring system. The electron-donating -NH2 group on Impurity G alters its -cloud density compared to AZA, creating a separation factor ( ) > 1.2.
-
Recommended Conditions (Phenyl-Hexyl):
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5)
-
Mobile Phase B: Methanol (MeOH provides better
-selectivity than ACN) -
Gradient: 5% B to 40% B over 20 mins.
Scenario 2: "Impurity A is co-eluting with the solvent front (Void Volume)."
Diagnosis: Impurity A (the imidazole part) is a small, highly polar molecule. In standard Reverse Phase (RP), it has almost no retention (
The Fix: Ion-Pairing Chromatography (IPC)
-
Mechanism: You must artificially increase the hydrophobicity of Impurity A. Using an ion-pairing agent (like Sodium 1-Heptanesulfonate) creates a neutral, lipophilic complex with the positively charged amine on the imidazole ring.
-
Protocol (Based on USP Monograph logic):
-
Buffer: Dissolve 1.2 g Sodium 1-Heptanesulfonate in 750 mL water.
-
Organic: Add 250 mL Methanol.
-
pH Adjustment: Adjust to pH 3.0 with Phosphoric Acid. Crucial: The ion-pairing agent only works if the impurity is ionized (protonated).
-
Column: C18, End-capped (L1).
-
Warning: Once you use ion-pairing reagents, that column is dedicated to that method. You cannot easily wash it out.
Scenario 3: "My 6-Mercaptopurine peak is tailing severely (Asymmetry > 2.0)."
Diagnosis: Secondary Silanol Interactions. 6-MP has basic nitrogen atoms that interact with free silanols (-Si-OH) on the silica support, causing "drag" or tailing.
The Fix: pH and Buffer Strength
-
Step 1: Ensure pH is controlled. At pH 3.0, the basic nitrogens are protonated, but so are the silanols (suppressed ionization).
-
Step 2 (The Secret Weapon): Add Triethylamine (TEA) or use a "Shielded" Column.
-
Protocol: Add 0.1% TEA to the buffer and adjust pH to 3.0. TEA competes for the active silanol sites, effectively "capping" the column in-situ.
-
Alternative: Use a Hybrid Organic-Inorganic Particle column (e.g., Waters XBridge or Agilent Zorbax Extend) which resists silanol activity.
-
Method Development Decision Tree
Use this workflow to determine the correct starting conditions for your specific impurity mix.
Figure 2: Strategic Column & Mode Selection. Select the path based on the specific co-elution partner.
Validation & System Suitability Criteria
To ensure your method is resolving co-elutions daily, you must implement a "Resolution Standard."
The "Killer" Control: Do not rely solely on individual standards. You must prepare a Spiked Resolution Solution :
-
Prepare AZA at 0.5 mg/mL.[4]
-
Spike with Impurity A and Impurity G at 1.0% level.
-
Requirement:
-
Resolution (
) between Impurity A and Solvent Front > 2.0. -
Resolution (
) between AZA and Impurity G > 1.5.
-
Sample Preparation Caution:
-
Solvent: Dissolve AZA in Dimethylformamide (DMF) or mobile phase. Avoid pure acetonitrile as AZA has limited solubility.
-
Light Protection: Use amber glassware. AZA degrades photolytically to inorganic sulfate and 6-MP derivatives.
References
-
United States Pharmacopeia (USP). Monograph: Azathioprine Tablets - Organic Impurities. USP-NF.[5] (Official Method for Ion-Pairing conditions).
-
European Pharmacopoeia (Ph.[6] Eur.). Azathioprine Monograph 0369. (Defines Impurity A, B, G structures).
-
Schildböck, C., et al. (2019).[5] A rapid and straightforward HPLC method for quantifying the immunosuppressor 6-mercaptopurine in human plasma.[1][5] Int J Chromatogr Sep Tech.[5] (Discusses 6-MP retention challenges).
-
Hiralben, S.M., et al. (2018). Development and validation of stability-indicating RP-HPLC chromatographic method by forced degradation studies for azathioprine. Int J Pharm Sci Res.[5][7] (Degradation pathway visualization).
-
PubChem. Azathioprine Compound Summary. (Chemical structure and properties).[2][4][7][8] Link
Sources
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. trungtamthuoc.com [trungtamthuoc.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of a HPLC-DAD stability-indicating method and compatibility study of azathioprine and folic acid as a prerequisite for a monolayer fixed-dose combination - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. ijpsr.com [ijpsr.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Purification of 1-methyl-4-nitro-1H-imidazol-5-ol
The following technical guide addresses the purification of 1-methyl-4-nitro-1H-imidazol-5-ol (CAS: 73703-74-9), a critical intermediate and degradation impurity often encountered in the synthesis of nitroimidazole-based therapeutics (e.g., Azathioprine, Metronidazole derivatives).
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Compound Identity:
-
IUPAC Name: 1-methyl-4-nitro-1H-imidazol-5-ol[1]
-
Synonyms: 5-hydroxy-1-methyl-4-nitroimidazole; Metronidazole Impurity (related); Azathioprine metabolite analog.
-
Molecular Formula: C
H N O (MW: 143.10 g/mol )[2][1]
The Purification Challenge: This compound presents a unique separation challenge due to its amphoteric nature and structural similarity to its precursors (e.g., 5-chloro-1-methyl-4-nitroimidazole). Unlike the non-acidic chloro-intermediate, the 5-hydroxyl group—flanked by a nitro group—renders the proton significantly acidic (pKa < 6). We leverage this acidity differential for a robust "Acid-Base Swing" purification strategy, avoiding costly chromatographic steps in favor of scalable chemical extraction.[2]
Strategic Purification Workflow
The following logic gate illustrates the decision-making process for isolating the target from a crude reaction mixture (typically resulting from the hydrolysis of 5-chloro-1-methyl-4-nitroimidazole).
Figure 1: Acid-Base Swing extraction logic for separating acidic hydroxy-nitroimidazoles from non-acidic precursors.
Detailed Experimental Protocol
Reagents Required[2][3][4][5][6][7][9][10]
-
Solvents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc), Methanol, Deionized Water.[2]
-
Reagents: 2M NaOH, 6M HCl, Activated Carbon (optional for decolorization).
Step-by-Step Methodology
1. Alkaline Solubilization (The Selection Step)
-
Suspend the crude solid (or reaction residue) in water (10 mL/g).
-
Slowly add 2M NaOH with stirring until the pH reaches 10–11.[2]
-
Mechanistic Insight: The target 1-methyl-4-nitro-1H-imidazol-5-ol deprotonates to form the water-soluble sodium enolate. The impurity (5-chloro-1-methyl-4-nitroimidazole) lacks an acidic proton and remains neutral (and less soluble in water).
2. Impurity Wash (The Partition Step) [2]
-
Transfer the alkaline solution to a separatory funnel.[2]
-
Extract twice with DCM (5 mL/g).[2]
-
Critical Checkpoint: Do not discard the aqueous layer.[2] The product is in the aqueous layer.[2][3] The organic layer contains the unreacted starting materials and non-acidic byproducts.[2]
3. Acidification and Isolation (The Recovery Step) [2][4]
-
Transfer the aqueous layer to a clean beaker.[2]
-
(Optional) If the solution is dark, treat with activated carbon (5% w/w) for 15 minutes, then filter through Celite.[2]
-
Cool the solution to 0–5°C.
-
Slowly add 6M HCl dropwise while stirring. Monitor pH.
-
Target pH: 2.0 – 2.5 .[2]
-
Observation: A thick precipitate should form as the molecule returns to its neutral, less soluble form.[2]
4. Final Purification
-
Filter the solid and wash with ice-cold water (to remove inorganic salts).[2]
-
Recrystallization: Dissolve the wet cake in a minimum amount of hot water (or 10% methanol/water).[2] Cool slowly to 4°C to crystallize.
-
Dry under vacuum at 45°C.[2]
Troubleshooting Guide & FAQs
Issue 1: Low Recovery Yield
User Report: "I acidified the aqueous layer, but very little precipitate formed."
Root Cause Analysis:
-
Incomplete Acidification: The pKa of the nitro-hydroxy system is low.[2] If you stop at pH 5-6, the compound may still exist partially as a salt.[2]
-
Over-Dilution: If too much water was used during the initial dissolution, the neutral compound may remain dissolved (it has slight water solubility).[2]
Corrective Action:
-
Check pH: Ensure pH is driven down to ~2.0.
-
Salting Out: Add solid NaCl to saturation to exploit the "salting-out" effect, forcing the organic compound out of the aqueous phase.[2]
-
Back-Extraction: If no precipitate forms, extract the acidic aqueous layer with EtOAc (3x).[2] The product will move into the organic phase.[2] Dry and evaporate the EtOAc.[2]
Issue 2: Product Contaminated with Starting Material (5-Chloro)
User Report: "H-NMR shows a mix of the 5-hydroxy product and the 5-chloro precursor."
Root Cause Analysis: This indicates a failure in the Partition Step (Step 2) .[2] The pH during the wash was likely too low, or the wash was insufficient.
Corrective Action:
-
pH Validation: Ensure the aqueous phase is at pH > 10 before the DCM wash.[2] If the pH is neutral, the 5-chloro impurity and the 5-hydroxy product will both partition into the organic layer or remain mixed.
-
Aggressive Wash: Increase the volume of the organic wash solvent.[2]
Issue 3: Product is Colored (Red/Brown Tars)
User Report: "The final crystals are brown instead of off-white/yellow."
Root Cause Analysis: Nitroimidazoles are prone to forming azo-dimers or oxidative tars, especially under strongly alkaline conditions if exposed to air for prolonged periods.[2]
Corrective Action:
-
Minimize Alkaline Exposure: Do not store the product in the pH 11 solution. Acidify immediately after the wash step.[2]
-
Carbon Treatment: Use activated charcoal during Step 3 (before acidification) while the product is soluble in water.[2]
Quantitative Data Summary
| Property | Value / Characteristic | Relevance to Purification |
| pKa (Predicted) | ~5.5 - 6.0 (OH group) | Allows solubility in NaOH (pH > 10) and precipitation in HCl (pH < 2). |
| Solubility (Neutral) | Low in water, High in EtOAc/MeOH | Facilitates crystallization from water or extraction into EtOAc.[2] |
| Solubility (Anion) | High in Water | Basis for separating from non-acidic impurities.[2] |
| Melting Point | > 130°C (Dec) | High MP allows for drying at 45-50°C without melting.[2] |
References
-
Synthesis of Nitroimidazole Precursors
-
General Reactivity of Nitroimidazoles
-
Chemical Properties & Safety
-
Related Impurity Profiling
-
BenchChem Technical Note: "Troubleshooting unexpected results in nitroimidazole experiments." (General guidance on nitroimidazole handling). [2]
-
Disclaimer: This guide is intended for qualified research personnel. Nitroimidazoles are potentially mutagenic; handle with appropriate PPE (gloves, fume hood) and follow your institution's safety protocols.[2]
Sources
- 1. 1-Methyl-4-nitro-5-hydroxyimidazole | C4H5N3O3 | CID 10464427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-4-nitroimidazole | C4H5N3O2 | CID 18209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sid.ir [sid.ir]
- 6. 1-Methyl-5-nitroimidazole | 3034-42-2 | Benchchem [benchchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. veeprho.com [veeprho.com]
- 9. 1-METHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Sodium 1-methyl-4-nitro-1H-imidazol-5-olate Certified Reference Material (CRM)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis and drug development, the accuracy and reliability of analytical measurements are paramount. This is particularly true when quantifying impurities, where precise measurements ensure the safety and efficacy of therapeutic agents. This guide provides an in-depth technical comparison of Sodium 1-methyl-4-nitro-1H-imidazol-5-olate as a Certified Reference Material (CRM). This compound is a known impurity of Azathioprine, an immunosuppressive drug, making its accurate quantification critical.[1][2][3]
This guide will explore the essential performance characteristics of a CRM for this analyte, compare it with alternative reference standards, and provide the experimental frameworks necessary for its characterization and use.
The Critical Role of a Certified Reference Material
A Certified Reference Material is not merely a high-purity substance; it is a standard of the highest metrological order, providing certified values for its properties, such as purity, along with a comprehensive statement of uncertainty. The use of a CRM is essential for establishing metrological traceability, validating analytical methods, and ensuring the comparability of results across different laboratories and over time.[4][5] For an impurity like this compound, a CRM provides the benchmark against which all analytical measurements are ultimately compared.
Performance Characteristics of a this compound CRM
-
Certified Purity: A CRM would have a certified purity value, often determined by a mass balance approach or quantitative Nuclear Magnetic Resonance (qNMR), providing a higher level of confidence than a simple chromatographic purity assessment.
-
Uncertainty Budget: A comprehensive uncertainty budget would be provided, accounting for contributions from characterization, homogeneity, and stability.
-
Homogeneity: The uniformity of the material within and between units would be rigorously assessed to ensure that any subsample is representative of the entire batch.
-
Stability: The stability of the material under defined storage and transport conditions would be experimentally verified to guarantee its integrity over its shelf life.
Comparison with Alternative Reference Standards
In the absence of a readily available CRM, laboratories may resort to other reference materials. The following table compares the expected performance of a this compound CRM with these alternatives.
| Feature | Certified Reference Material (CRM) | High-Purity Chemical (>95%) | In-House Characterized Standard |
| Purity Assessment | Certified value from primary methods (e.g., qNMR, mass balance) with a full uncertainty budget. | Typically assessed by a single method (e.g., HPLC area percent) without a comprehensive uncertainty statement.[2][3] | Characterization can vary in rigor; may not use primary methods. |
| Traceability | Establishes direct metrological traceability to SI units.[4] | Traceability is not formally established. | Traceability is dependent on the in-house qualification process. |
| Uncertainty | A stated, comprehensive uncertainty value is provided. | Uncertainty is not typically provided. | Uncertainty may be estimated but is often not as rigorous as for a CRM. |
| Homogeneity | Proven to be homogeneous between and within units.[4][5] | Homogeneity is generally assumed but not experimentally verified. | Homogeneity testing may or may not be performed. |
| Stability | Long-term and short-term stability data are available.[4][5][6] | Stability data is often limited or not provided. | Stability studies may be conducted but might not be as extensive. |
| Documentation | Comprehensive Certificate of Analysis with all relevant data and statements of metrological traceability. | Basic Certificate of Analysis with purity and identification data. | Internal documentation that may vary in completeness. |
Experimental Methodologies
The certification of a this compound CRM and its comparison with other materials would involve a suite of analytical techniques.
Purity Determination by Mass Balance
The mass balance method is a primary approach for determining the purity of an organic compound. It involves the summation of all identified impurities and subtracting this from 100%.
Experimental Protocol:
-
Structural Confirmation: The identity of the bulk material is confirmed using techniques such as Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]
-
Organic Impurity Analysis: Related organic impurities are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with a universal detector (e.g., UV-Vis at a wavelength where all impurities have a response).
-
Water Content: The water content is determined by Karl Fischer titration.
-
Volatile Organic Compounds (VOCs): Headspace Gas Chromatography-Mass Spectrometry (GC-MS) is used to quantify any residual solvents.
-
Non-Volatile Inorganic Content: The content of inorganic impurities is determined by ashing (thermogravimetric analysis).
-
Calculation: The purity (P) is calculated as: P = (100% - % Organic Impurities - % Water - % VOCs - % Inorganic Content)
Workflow for Purity Determination by Mass Balance
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 5-Hydroxy-1-methyl-4-nitroimidazole Sodium Salt (>90%) [lgcstandards.com]
- 3. 5-Hydroxy-1-methyl-4-nitroimidazole Sodium Salt (>90%) [lgcstandards.com]
- 4. Development of purity certified reference materials to establish metrological traceability for the measurement of nitroimidazoles in agricultural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Comparative Guide: USP vs. EP Azathioprine Impurity Standards
Executive Summary
For researchers and analytical scientists, the divergence between United States Pharmacopeia (USP) and European Pharmacopoeia (EP) standards for Azathioprine represents a critical compliance challenge. While USP focuses heavily on the primary degradation products (Mercaptopurine and the imidazole moiety), the EP enforces a broader "alphabet" of impurities (A through G), covering synthesis intermediates and oxidative byproducts.
This guide provides a definitive technical comparison, mapping the chemical entities across both pharmacopeias and offering a self-validating HPLC protocol designed to resolve these critical analytes.
Part 1: The "Rosetta Stone" of Azathioprine Standards
The primary source of confusion lies in nomenclature. USP and EP use different naming conventions for identical chemical entities. The table below serves as the definitive translation matrix for your certificate of analysis (CoA) verification.
Table 1: Comparative Chemical Entity Map
| Chemical Name | CAS Number | USP Designation | EP Designation | Role/Origin |
| Azathioprine | 446-86-6 | Azathioprine RS | Azathioprine | API |
| 1-Methyl-4-nitro-1H-imidazol-5-amine | 4531-54-8 | Related Compound A | Impurity A | Hydrolytic Degradant |
| 6-Mercaptopurine (Purine-6-thiol) | 50-44-2 | Mercaptopurine RS | Impurity B | Active Metabolite / Hydrolytic Degradant |
| 5-Chloro-1-methyl-4-nitro-1H-imidazole | 4897-25-0 | Unspecified | Impurity C | Synthesis Intermediate |
| 1-Methyl-4-nitro-1H-imidazole-5-thiol | 6339-54-4 | Unspecified | Impurity D | Degradant |
| 1-Methyl-4-nitro-1H-imidazol-5-ol | 73703-74-9 | Unspecified | Impurity E | Hydrolytic Degradant |
| Hypoxanthine (1,7-Dihydro-6H-purin-6-one) | 68-94-0 | Unspecified | Impurity F | Purine Metabolite |
| Thiamiprine (Aminoazathioprine) | 5581-52-2 | Related Compound G | Impurity G | Oxidative Degradant |
Critical Insight: USP Related Compound A and EP Impurity A are identical. However, Mercaptopurine is a named Reference Standard in USP but designated as Impurity B in EP. Ensure your method validation tracks these distinct labels.
Part 2: Degradation Pathways & Impurity Logic
Understanding how these impurities form is essential for troubleshooting "Out of Specification" (OOS) results. Azathioprine is chemically labile; its thiopurine linkage is susceptible to both nucleophilic attack (hydrolysis) and oxidation.
Figure 1: Azathioprine Degradation Network
Caption: Primary degradation routes. Hydrolysis yields Impurities A & B (USP/EP), while oxidation yields Impurity G. Impurities C, D, and F are typically synthesis or metabolic artifacts.
Part 3: Methodological Comparison (USP vs. EP)
The two pharmacopeias approach the separation of these compounds differently. USP relies on ion-pairing to retain the polar imidazole species, while modern EP methods often utilize gradient elution on standard C18 chemistries.
Table 2: Chromatographic Conditions Comparison
| Parameter | USP (Organic Impurities) | EP (Typical Related Substances) |
| Column | C18 (L1), 4.6 mm × 150-250 mm | C18 End-capped, 4.6 mm × 250 mm |
| Mobile Phase A | Aqueous Sodium 1-Heptanesulfonate (0.005 M), pH 3.0 | Phosphate Buffer / Water |
| Mobile Phase B | Methanol | Acetonitrile / Methanol |
| Elution Mode | Isocratic or Gradient (Monograph dependent) | Gradient |
| Detection | UV @ 280 nm (Typical) | UV @ 220-240 nm (Impurity specific) |
| Critical Pair | Azathioprine / Mercaptopurine | Impurity A / Impurity B |
Scientist's Note: The USP method's use of Sodium 1-Heptanesulfonate is non-negotiable for compliance. This ion-pairing reagent increases the retention of the polar Related Compound A, preventing it from eluting in the void volume.
Part 4: Experimental Protocol (Self-Validating System)
This protocol is designed to meet USP system suitability requirements while being robust enough to detect the broader EP impurity spectrum.
Reagent Preparation
-
Solvent A (Ion-Pairing Buffer): Dissolve 1.2 g of Sodium 1-heptanesulfonate in 750 mL of HPLC-grade water. Add 250 mL of Methanol. Adjust pH to 3.0 ± 0.1 with dilute Phosphoric Acid. Why? The pH 3.0 ensures the imidazole ring is protonated, interacting effectively with the ion-pairing agent.
-
Solvent B: 100% Methanol (HPLC Grade).
Standard Preparation
-
System Suitability Solution: Prepare a solution containing:
-
0.5 mg/mL Azathioprine USP RS[1]
-
0.01 mg/mL Mercaptopurine USP RS
-
0.01 mg/mL Azathioprine Related Compound A USP RS
-
0.01 mg/mL Azathioprine Related Compound G USP RS
-
-
Sensitivity Check: Dilute the standard to 0.05% of the nominal concentration to verify Limit of Quantitation (LOQ).
Chromatographic Parameters
-
Flow Rate: 1.0 - 1.2 mL/min
-
Column Temp: 25°C (Ambient)
-
Injection Vol: 10-20 µL
-
Wavelength: 254 nm (Universal) or 280 nm (Specific for AZA)
System Suitability Criteria (Pass/Fail)
Before running samples, verify these metrics:
-
Resolution (R): > 2.5 between Mercaptopurine and Azathioprine .
-
Resolution (R): > 1.5 between Related Compound A and any adjacent peaks.
-
Tailing Factor: NMT 2.0 for the Azathioprine peak.
-
RSD: < 2.0% for replicate injections of the standard.
Figure 2: Analytical Compliance Workflow
Caption: Logic flow for validating the HPLC run before committing valuable samples.
Part 5: References
-
United States Pharmacopeia (USP). Azathioprine Monograph: Organic Impurities.[1] USP-NF Online.
-
European Directorate for the Quality of Medicines (EDQM). Azathioprine Monograph 0369. European Pharmacopoeia (Ph.[2][3] Eur.).
-
PubChem. Azathioprine Compound Summary (CID 2265). National Library of Medicine.
-
Sigma-Aldrich. Azathioprine Impurity A EP Reference Standard.
-
BenchChem. Comparative Bioanalytical Validation of Azathioprine.
Sources
A Researcher's Guide to the Certificate of Analysis for CAS 35681-68-6: Beyond the Numbers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the purity and identity of reference standards are paramount. The Certificate of Analysis (CoA) for a given compound is more than a mere formality; it is the foundational document that underpins the reliability and reproducibility of your research. This guide provides a detailed exploration of the CoA for CAS 35681-68-6, chemically known as 1H-Imidazol-5-ol, 1-methyl-4-nitro-, sodium salt. This compound is recognized as a significant impurity of the immunosuppressive drug Azathioprine, specifically designated as Azathioprine Impurity E.[1][2]
Our focus will extend beyond a simple recitation of specifications. We will delve into the "why" behind the analytical techniques, compare the impurity profile with other related substances, and provide actionable protocols to empower your own verification processes.
Understanding the Role of CAS 35681-68-6 as a Pharmaceutical Reference Standard
The primary application of CAS 35681-68-6 is as a pharmaceutical impurity reference standard.[3][4][5] In this capacity, it serves as a benchmark for the identification and quantification of this specific impurity in batches of the active pharmaceutical ingredient (API), Azathioprine. The use of well-characterized impurity standards is a critical regulatory requirement to ensure the safety and efficacy of the final drug product.[6][7]
A thorough understanding of the CoA for this impurity standard is therefore essential for any scientist involved in the development, manufacturing, or quality control of Azathioprine.
Deconstructing the Certificate of Analysis for CAS 35681-68-6
A Certificate of Analysis for a pharmaceutical reference standard is a comprehensive document that provides a detailed summary of the analytical tests performed on a specific batch of the material.[3] While the exact format may vary between suppliers, a typical CoA for CAS 35681-68-6 will include the following key sections.
Table 1: Representative Certificate of Analysis for CAS 35681-68-6 (Azathioprine Impurity E Sodium Salt)
| Test | Method | Acceptance Criteria | Actual Result |
| Appearance | Visual Inspection | Off-white to pale yellow solid | Conforms |
| Identity | ¹H NMR | Spectrum conforms to the reference structure | Conforms |
| Mass Spectrometry | Molecular ion peak consistent with the molecular weight | Conforms | |
| FTIR | Spectrum conforms to the reference spectrum | Conforms | |
| Purity (by HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |
| Related Impurities | HPLC-UV | Individual Impurity: ≤ 0.5%Total Impurities: ≤ 1.0% | Individual Impurity < 0.1%Total Impurities: 0.2% |
| Water Content | Karl Fischer Titration | ≤ 2.0% | 0.8% |
| Residual Solvents | GC-HS | Meets USP <467> requirements | Conforms |
| Assay (by Titration) | Potentiometric Titration | 98.0% - 102.0% (on as-is basis) | 99.8% |
Comparative Analysis: Azathioprine Impurity E and Other Related Impurities
To fully appreciate the significance of the data presented on the CoA, it is instructive to compare Azathioprine Impurity E with other known impurities of Azathioprine.
Table 2: Comparison of Key Azathioprine Impurities
| Impurity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical HPLC Retention Time (Relative to Azathioprine) |
| Azathioprine | 446-86-6 | C₉H₇N₇O₂S | 277.26 | 1.00 |
| Azathioprine Impurity E Sodium Salt | 35681-68-6 | C₄H₄N₃NaO₃ | 165.08 | ~0.45 |
| Azathioprine Impurity A | 4531-54-8 | C₄H₆N₄O₂ | 142.12 | ~0.30 |
| Azathioprine Impurity B | 50-44-2 | C₅H₄N₄S | 152.18 | ~0.60 |
| Azathioprine Impurity C | 4897-25-0 | C₄H₄ClN₃O₂ | 161.55 | ~0.85 |
| Azathioprine Impurity D | 6339-54-4 | C₄H₅N₃O₂S | 159.17 | ~0.70 |
Disclaimer: Relative retention times are illustrative and can vary significantly based on the specific HPLC method used.
This comparison highlights the diversity of structures among the impurities and underscores the importance of a well-resolved analytical method to accurately identify and quantify each.
Experimental Protocols: A Guide to Verification
The trustworthiness of a reference standard is enhanced when its properties can be independently verified.[4] Below are detailed protocols for the key analytical methods cited in the CoA for CAS 35681-68-6.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
The choice of an appropriate HPLC method is critical for the accurate determination of purity and the separation of related impurities.[8][9][10] A validated UPLC method has been shown to be effective for the analysis of Azathioprine and its process-related impurities.[11]
Workflow for HPLC Analysis of CAS 35681-68-6
Caption: Workflow for HPLC analysis of CAS 35681-68-6.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% solution of trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of CAS 35681-68-6 reference standard.
-
Dissolve in a suitable diluent, such as methanol, to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 280 nm.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to initial conditions (95% A, 5% B)
-
35-40 min: Re-equilibration.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of CAS 35681-68-6 as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Identify and quantify any other peaks as impurities.
-
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for confirming the identity of a compound by providing information about the chemical environment of the hydrogen atoms in the molecule.[12][13][14]
Logical Flow for NMR-based Structural Confirmation
Caption: Logical flow for NMR-based structural confirmation.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of CAS 35681-68-6 in approximately 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).
-
-
Instrument Setup:
-
Use a 400 MHz or higher NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., Fourier transformation, phase correction, and baseline correction).
-
Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the protons in the molecule. The expected spectrum should be consistent with the 1-methyl and imidazole ring protons of the structure.
-
Mass Spectrometry for Molecular Weight Verification
Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight.[15][16]
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of CAS 35681-68-6 in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode.
-
-
Instrument Setup:
-
Use an electrospray ionization (ESI) mass spectrometer.
-
Calibrate the instrument using a known standard.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in either positive or negative ion mode.
-
-
Data Analysis:
-
In positive ion mode, look for the [M+H]⁺ ion (for the free acid form) or the [M+Na]⁺ ion. The molecular weight of the free acid (C₄H₅N₃O₃) is 143.10 g/mol .
-
In negative ion mode, look for the [M-H]⁻ ion.
-
The observed mass should be within a narrow tolerance (typically < 5 ppm for high-resolution mass spectrometry) of the calculated exact mass.
-
Conclusion
The Certificate of Analysis for CAS 35681-68-6 is a critical document for any researcher working with Azathioprine. By understanding the significance of each analytical test and having the ability to perform verification experiments, scientists can ensure the quality and reliability of their reference standards. This, in turn, leads to more robust and reproducible scientific outcomes in the development of safe and effective pharmaceuticals. This guide serves as a starting point for a deeper engagement with the data that underpins our scientific endeavors.
References
-
Pharmaffiliates. (n.d.). Azathioprine-Impurities. Retrieved February 27, 2026, from [Link]
-
RSC Publishing. (2010). A validated UPLC method for the determination of process-related impurities in Azathioprine bulk drug. Analytical Methods. Retrieved February 27, 2026, from [Link]
-
Lund University Publications. (2023). Ozonation-Induced Changes of Azathioprine and Flutamide. Retrieved February 27, 2026, from [Link]
-
Synsight. (n.d.). Azathioprine EP Impurity E. Retrieved February 27, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025, September 29). Choosing Reference Standards for API or Impurity. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (2025, December 31). Development and Validation of RP- HPLC Method for the Determination of Azathioprine in Bulk and Pharmaceutical Dosage form. Retrieved February 27, 2026, from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of RP- HPLC Method for the Determination of Azathioprine in Bulk and Pharmaceutical Dosage form. Retrieved February 27, 2026, from [Link]
-
PubMed. (2005, February 15). Probing NMR parameters, structure and dynamics of 5-nitroimidazole derivatives. Density functional study of prototypical radiosensitizers. Retrieved February 27, 2026, from [Link]
-
PubMed. (2020, January 1). Highly sensitive and rapid determination of azathioprine metabolites in whole blood lysate by liquid chromatography-tandem mass spectrometry. Retrieved February 27, 2026, from [Link]
-
Allmpus. (n.d.). AZATHIOPRINE EP IMPURITY E. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (2025, August 6). Simultaneous determination of azathioprine and its metabolite 6-mercaptopurine in human plasma using solid phase extraction-evaporation and liquid chromatography–positive electrospray tandem mass spectrometry. Retrieved February 27, 2026, from [Link]_
-
PharmaCompass. (n.d.). Impurity Reference Standard (IRS) | Primary Standard | CDMO. Retrieved February 27, 2026, from [Link]
-
Der Pharma Chemica. (n.d.). Analytical Description of 5-Nitroimidazole Derivative – Satranidazole. Retrieved February 27, 2026, from [Link]
-
Veeprho. (n.d.). Azathioprine EP Impurity E Sodium Salt | CAS 35681-68-6. Retrieved February 27, 2026, from [Link]
-
Analytical Methods. (2010, November 19). A validated UPLC method for the determination of process-related impurities in Azathioprine bulk drug. Retrieved February 27, 2026, from [Link]
-
BMC. (2023, October 14). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. Retrieved February 27, 2026, from [Link]
-
National Institutes of Health. (2023, February 21). Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells. Retrieved February 27, 2026, from [Link]
-
Knors Pharma. (2024, June 10). Reference Standards for Impurities in Pharmaceuticals. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (n.d.). Metabolism of nitroimidazole compounds on the example of nimorazole in.... Retrieved February 27, 2026, from [Link]
-
BfR. (n.d.). DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS. Retrieved February 27, 2026, from [Link]
-
Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved February 27, 2026, from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Impurity Reference Standard (IRS) | Primary Standard | CDMO [pharmacompass.com]
- 6. knorspharma.com [knorspharma.com]
- 7. veeprho.com [veeprho.com]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A validated UPLC method for the determination of process-related impurities in Azathioprine bulk drug - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00406E [pubs.rsc.org]
- 12. Probing NMR parameters, structure and dynamics of 5-nitroimidazole derivatives. Density functional study of prototypical radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. sid.ir [sid.ir]
- 15. Highly sensitive and rapid determination of azathioprine metabolites in whole blood lysate by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Impurity Profiling of Azathioprine: API vs. Finished Dosage
Introduction: The Prodrug Stability Paradox
Azathioprine (AZA) presents a unique challenge in pharmaceutical analysis because it is a prodrug designed to degrade. Its therapeutic efficacy relies on the cleavage of the 1-methyl-4-nitro-imidazole moiety to release the active antimetabolite, 6-mercaptopurine (6-MP) .
For the analytical scientist, this creates a paradox: the very mechanism required for efficacy in vivo is the primary stability risk in vitro.
This guide compares the impurity profiling of Azathioprine Active Pharmaceutical Ingredient (API) versus its Finished Dosage Form (FDF), specifically the 50 mg tablet. We will explore how the "pure" degradation pathways of the API are complicated by excipient interactions, hydrolysis, and matrix effects in the final product.
Regulatory Landscape & Acceptance Criteria
The impurity profile changes significantly from synthesis (API) to formulation (FDF). Regulatory bodies (USP, EP, BP) acknowledge this by setting different limits for process impurities versus degradation products.
Table 1: Comparative Impurity Limits (USP/EP Standards)
| Parameter | Azathioprine API (Drug Substance) | Azathioprine Tablets (Drug Product) | Rationale |
| Primary Focus | Process Impurities & Synthesis Intermediates | Degradation Products | API focuses on purity of synthesis; FDF focuses on stability. |
| Mercaptopurine | NMT 1.0% (TLC/HPLC) | NMT 0.5% | Tighter limit in FDF because it indicates active degradation during storage. |
| Related Compound A | Controlled as "Unspecified" or Specific Limit | NMT 0.5% | Major hydrolytic degradant found in aged tablets. |
| Related Compound G | Controlled (Process Impurity) | Not Reported | Process impurities are "locked in" at API stage; they do not grow in the tablet. |
| Total Impurities | NMT 1.5% | NMT 2.0% | Allows for degradation over shelf-life. |
| Major Degradation Pathway | Hydrolysis (Moisture) & Photolysis | Hydrolysis (Excipient Water) | Excipients like Starch/Lactose can act as moisture reservoirs. |
Critical Insight: Note that Mercaptopurine is allowed at higher levels in the API (1.0%) than in the Tablet (0.5%) in some older monographs. However, modern stability-indicating methods often flag Mercaptopurine in tablets as a critical quality attribute (CQA) because its increase directly correlates with loss of potency and potential toxicity.
Degradation Pathways & Excipient Interactions
Understanding why impurities form is as critical as measuring them.
The Hydrolytic Cleavage (Primary Pathway)
The thioether bond between the purine ring and the imidazole ring is susceptible to nucleophilic attack by water or hydroxide ions.
-
Reaction: Azathioprine + H₂O
6-Mercaptopurine + 1-Methyl-4-nitro-1H-imidazol-5-ol. -
Catalysts: Heat, Light, and Basic pH.
Excipient-Driven Degradation
In the finished dosage, Azathioprine is compressed with excipients.
-
Lactose Monohydrate: Contains crystal water. Under high temperature/humidity, this water can migrate, triggering localized hydrolysis of AZA.
-
Magnesium Stearate: An alkaline lubricant. If the micro-environment pH shifts > 7.0, the rate of thioether hydrolysis increases exponentially.
-
Povidone (PVP): Hygroscopic binder. Can pull moisture from the environment into the tablet core, accelerating degradation.
Photodegradation
AZA is light-sensitive. Exposure to UV light causes the cleavage of the imidazole ring, leading to complex inorganic sulfate byproducts and Impurity A (1-Methyl-4-nitro-1H-imidazol-5-amine).
Visualization: Degradation & Analytical Workflow
The following diagrams illustrate the chemical pathways and the comparative analytical logic.
Diagram 1: Azathioprine Degradation Pathways
Caption: Primary degradation routes showing Hydrolysis as the main source of Mercaptopurine and Impurity A.
Diagram 2: Comparative Analytical Workflow (API vs. FDF)
Caption: Workflow comparison highlighting the extra extraction and filtration steps required for Tablet analysis.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol is designed to separate AZA from its key degradants (Mercaptopurine and Impurity A) while suppressing interference from tablet excipients.
Chromatographic Conditions
-
Instrument: HPLC with UV Detector (PDA recommended for peak purity).
-
Column: C18, 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry).
-
Mobile Phase:
-
Solvent A: 0.005 M Sodium 1-heptanesulfonate in Water (Ion-Pairing Agent). Adjust pH to 3.5 with Phosphoric Acid.
-
Solvent B: Methanol.[1]
-
Ratio: Isocratic 70:30 (Buffer:Methanol) or Gradient if resolving Impurity G is required.
-
-
Flow Rate: 1.0 mL/min.
-
Wavelength: 220 nm (optimal for impurities) or 280 nm (traditional for AZA).
-
Injection Volume: 20 µL.
-
Column Temp: 25°C - 30°C.
Sample Preparation (The Critical Difference)
A. API Sample Preparation:
-
Weigh 50 mg of Azathioprine API.
-
Dissolve in 100 mL of Mobile Phase.
-
Sonicate for 5 minutes.
-
Inject directly.
B. Tablet Sample Preparation (Matrix Extraction):
-
Weigh and powder 20 tablets. Calculate the average weight.
-
Weigh powder equivalent to 50 mg of Azathioprine.
-
Transfer to a 100 mL volumetric flask.
-
Step 1 (Wetting): Add 10 mL of Methanol. Swirl to wet the hydrophobic stearates.
-
Step 2 (Extraction): Add 60 mL of Mobile Phase.
-
Step 3 (Sonication): Sonicate for 20 minutes with intermittent shaking. Note: This is crucial to extract AZA trapped in the povidone/lactose matrix.
-
Dilute to volume with Mobile Phase.[1]
-
Step 4 (Filtration): Filter through a 0.45 µm Nylon or PVDF filter. Discard the first 3 mL of filtrate (saturates the filter binding sites).
System Suitability Requirements
-
Resolution (Rs): NLT 2.0 between Mercaptopurine and Azathioprine.
-
Tailing Factor: NMT 1.5 for Azathioprine.
-
RSD: NMT 2.0% for replicate injections.
Technical Discussion & Troubleshooting
Why Ion-Pair Chromatography?
Azathioprine and Mercaptopurine are polar, basic compounds. On a standard C18 column at neutral pH, they elute quickly with poor tailing.
-
Solution: Sodium 1-heptanesulfonate acts as an ion-pairing reagent. The sulfonate end pairs with the protonated nitrogen on the purine ring, forming a neutral complex that retains longer on the hydrophobic C18 chain.
-
Caution: Ion-pairing reagents take a long time to equilibrate (approx. 1 hour) and are difficult to flush out of columns. Dedicate a specific column for this assay.
Handling "Ghost Peaks" in Tablets
In finished dosage analysis, you may see small peaks eluting near the void volume. These are often:
-
Preservatives: Methylparaben (if used in coating).
-
Plasticizers: From the film coating (e.g., Triacetin).
-
Validation: Inject a "Placebo" (mixture of excipients without AZA) to confirm these peaks are not drug-related impurities.
References
-
USP Monographs: Azathioprine Tablets . United States Pharmacopeia. (2025). Retrieved from [Link]
-
Azathioprine Prescribing Information (FDA) . U.S. Food and Drug Administration. Retrieved from [Link]
-
Redox Mechanism of Azathioprine and Its Interaction with DNA . MDPI Biosensors. (2021). Retrieved from [Link]
-
Azathioprine British Pharmacopoeia Reference Standard . British Pharmacopoeia.[2][3] Retrieved from [Link]
Sources
Comparative Guide: Biological Activity of Azathioprine Metabolites
Introduction: The Thiopurine Paradox
Azathioprine (AZA) represents a classic "Trojan Horse" in pharmacology. As a parent compound, it is biologically inert. Its therapeutic power—and its toxicity—relies entirely on a complex intracellular metabolic cascade that converts the pro-drug into active purine analogues.
For researchers and clinicians, the challenge lies in the bifurcation of this pathway. One branch leads to 6-Thioguanine Nucleotides (6-TGNs) , the drivers of immunosuppression and cytotoxicity.[1][2] The opposing branch leads to 6-Methylmercaptopurine (6-MMP) , a metabolite historically viewed as inactive but now recognized as a primary driver of hepatotoxicity.
This guide objectively compares these metabolites, dissecting their mechanisms, potency, and quantification protocols to support precision dosing and experimental design.
The Metabolic Roadmap
Understanding the biological activity requires mapping the enzymatic "forks in the road" where efficacy diverges from toxicity.
Interactive Pathway Diagram
The following diagram illustrates the conversion of AZA to its metabolites, highlighting the critical enzymes (TPMT, NUDT15) that act as biological rheostats.
Caption: Figure 1.[3] The Thiopurine Metabolic Fork. 6-MP is shunted either towards bio-activation (6-TGN) or hepatotoxic methylation (6-MMP).[4] NUDT15 acts as a hydrolysis safety valve, preventing excessive accumulation of active triphosphates.
Comparative Biological Activity
The core distinction between the metabolites lies in their target engagement and cellular outcomes.
6-Thioguanine Nucleotides (6-TGNs): The Effectors
6-TGNs are the phosphorylated forms (mono-, di-, and tri-phosphates) responsible for the drug's therapeutic index.
-
Mechanism 1: DNA Cytotoxicity (The "False Base" Theory)
-
6-thioguanine triphosphate (6-TGTP) is recognized by DNA polymerase as guanine.
-
Once incorporated, it triggers the DNA Mismatch Repair (MMR) system.
-
Causality: The MMR system attempts to repair the "mismatch" but fails, leading to single-strand breaks, cell cycle arrest in the S-phase, and apoptosis.
-
-
Mechanism 2: Rac1 Inhibition (The Immunosuppressive Switch)
-
Recent data indicates that 6-TGTP binds to Rac1 , a Rho GTPase critical for T-cell activation and motility.
-
Causality: This binding blocks the exchange of GDP for GTP, locking Rac1 in an inactive state. This prevents the cytoskeletal reorganization necessary for T-cell conjugation with antigen-presenting cells (APCs), inducing T-cell apoptosis independent of DNA damage.
-
6-Methylmercaptopurine (6-MMP): The Off-Target Hazard
Historically considered an inactive byproduct, 6-MMP is now confirmed as the primary culprit in thiopurine-induced liver injury.
-
Mechanism: Mitochondrial Stress
-
High intracellular concentrations of 6-MMP inhibit mitochondrial respiration complexes.
-
Causality: This inhibition leads to ATP depletion and the generation of Reactive Oxygen Species (ROS). The oxidative stress triggers mitochondrial permeability transition (MPT) pore opening, causing hepatocyte necrosis.
-
-
Clinical Correlation: 6-MMP levels >5,700 pmol/8x10^8 RBCs are strongly predictive of hepatotoxicity (3-fold increased risk).
Quantitative Performance Comparison
The following table synthesizes experimental data comparing the potency and toxicity thresholds of the parent metabolite (6-MP) versus the direct active metabolite (6-TG) and the methylated byproduct (6-MMP).
| Feature | 6-Mercaptopurine (6-MP) | 6-Thioguanine (6-TG) | 6-MMP |
| Role | Pro-drug Intermediate | Direct Precursor to Active TGNs | Toxic Byproduct |
| IC50 (Jurkat T-cells) | 1.0 – 10.0 µM | 0.36 – 0.50 µM | N/A (Low cytotoxicity in T-cells) |
| Potency Factor | Baseline (1x) | ~3-20x more potent | Inactive (Immunologically) |
| Primary Target | Needs conversion | DNA / Rac1 GTPase | Mitochondria (Hepatocytes) |
| Therapeutic Range | N/A (measured as TGN) | 235 – 450 pmol/8x10^8 RBC | N/A |
| Toxicity Threshold | N/A | >450 pmol (Myelosuppression) | >5,700 pmol (Hepatotoxicity) |
| TPMT Dependence | High (Shunts to 6-MMP) | Low (Direct HPRT activation) | Product of TPMT activity |
Key Insight: 6-TG is significantly more potent in vitro because it bypasses the rate-limiting conversion steps (IMPDH) and the methylation shunt (TPMT), leading to rapid 6-TGN accumulation.
Experimental Protocol: Quantification of Metabolites
To validate these biological activities in a research setting, accurate quantification is non-negotiable. The following protocol is a standardized HPLC method adapted for high reproducibility.
Workflow Diagram
Caption: Figure 2. HPLC Workflow for Thiopurine Metabolites. Acid hydrolysis converts nucleotides (TGNs) back to base forms for total quantification.
Step-by-Step Methodology
1. Sample Preparation & Lysis
-
Objective: Isolate RBCs and prevent oxidative degradation of thiopurines.
-
Protocol:
-
Isolate RBCs from whole blood (EDTA tube) via centrifugation (1000 x g, 10 min).
-
Wash RBCs 2x with PBS.
-
Critical Step: Lyse 100 µL RBCs with Dithiothreitol (DTT) . DTT is essential to prevent thiopurines from binding to protein sulfhydryl groups during protein precipitation.
-
2. Acid Hydrolysis
-
Objective: Convert mono-, di-, and tri-phosphate nucleotides back to their base forms (6-TG and 6-MMP) for total quantification.
-
Protocol:
-
Add 100 µL Perchloric Acid (0.7 M) or Sulfuric Acid to the lysate.
-
Heat at 100°C for 60 minutes .
-
Note: This step converts 6-TGNs -> 6-Thioguanine and 6-MMP Ribonucleotides -> 4-amino-5-(methylthio)carbonyl imidazole (a stable derivative).
-
3. HPLC Conditions
-
Column: C18 Reverse Phase (e.g., 5 µm, 250 x 4.6 mm).
-
Mobile Phase: 0.02 M Phosphate Buffer (pH 2.5) with 5% Acetonitrile.
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Detection:
-
6-TGN (as 6-TG): UV at 340 nm (or Fluorescence Ex 303/Em 365 for higher sensitivity).
-
6-MMP derivative: UV at 303 nm.
-
References
-
Thiopurine Methyltransferase (TPMT)
- Source: National Institutes of Health (NIH) / PubMed
- Title: "Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflamm
-
URL:[Link]
-
Rac1 Inhibition Mechanism
- Source: Journal of Clinical Investig
- Title: "Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function"
-
URL:[Link]
-
NUDT15 and Thiopurine Toxicity
-
Cytotoxicity of 6-TG vs 6-MP (Jurk
- Source: Dove Medical Press
- Title: "Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines"
-
URL:[Link]
-
Mitochondrial Mechanism of Hep
- Source: Hep
- Title: "Toxicity of low dose azathioprine and 6-mercaptopurine in rat hepatocytes. Roles of xanthine oxidase and mitochondrial injury"
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bcpathology.org.uk [bcpathology.org.uk]
- 3. Biotransformation of 6-thioguanine in inflammatory bowel disease patients: a comparison of oral and intravenous administration of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Severe hepatotoxicity with high 6-methylmercaptopurine nucleotide concentrations after thiopurine dose escalation due to low 6-thioguanine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
A Senior Application Scientist's Guide to Determining the Limit of Detection (LOD) for Azathioprine Impurity E: A Comparative Analysis of UPLC-UV and UPLC-MS/MS
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Azathioprine, an essential immunosuppressive drug, is no exception. The control of its impurities is a critical aspect of its quality assessment. Among these, Azathioprine Impurity E, chemically known as 1-Methyl-4-nitro-1H-imidazol-5-ol, requires sensitive and accurate analytical methods for its detection and quantification.
This guide provides an in-depth technical comparison of two common analytical techniques for determining the Limit of Detection (LOD) of Azathioprine Impurity E: Ultra-Performance Liquid Chromatography with Ultraviolet detection (UPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS). We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to guide you in selecting the most appropriate method for your research and quality control needs.
The Imperative of Impurity Profiling: A Regulatory Standpoint
The International Council for Harmonisation (ICH) has established stringent guidelines for the control of impurities in new drug substances and products (ICH Q3A/B). These guidelines necessitate the reporting, identification, and qualification of impurities at specified thresholds. The ability to detect impurities at very low levels is therefore not just an analytical challenge but a regulatory necessity to ensure patient safety. This underscores the importance of selecting an analytical method with a sufficiently low LOD for impurities like Azathioprine Impurity E.
A Head-to-Head Comparison: UPLC-UV vs. UPLC-MS/MS for Azathioprine Impurity E
The choice of analytical technique can significantly impact the ability to detect and quantify trace-level impurities. Below is a comparative summary of UPLC-UV and UPLC-MS/MS for the determination of Azathioprine Impurity E.
| Parameter | UPLC-UV | UPLC-MS/MS |
| Principle of Detection | Absorbance of UV light by the analyte | Mass-to-charge ratio of the analyte and its fragments |
| Specificity | Moderate; relies on chromatographic separation and UV absorbance spectrum. Co-eluting compounds with similar UV spectra can interfere. | High; relies on both chromatographic separation and the unique mass fragmentation pattern of the analyte, providing an additional dimension of separation. |
| Reported/Estimated LOD | 0.16 - 0.24 µg/mL | Estimated in the low ng/mL range (e.g., <5 ng/mL)[1][2] |
| Sensitivity | Good for general quality control | Excellent; ideal for trace-level analysis and genotoxic impurity studies |
| Cost & Complexity | Lower initial investment and operational cost; relatively simpler to operate. | Higher initial investment and operational cost; requires more specialized expertise. |
| Ideal Application | Routine quality control, process monitoring where impurity levels are not expected to be at trace levels. | Impurity profiling, detection of potentially genotoxic impurities, definitive identification of unknown impurities, and when high sensitivity is required. |
The Science Behind the Sensitivity: An Expert's Perspective
The significant difference in the LOD between UPLC-UV and UPLC-MS/MS stems from their fundamental principles of detection. UPLC-UV relies on the chromophoric nature of Azathioprine Impurity E to absorb UV light. While effective, its sensitivity is limited by the molar absorptivity of the compound and the background noise from the mobile phase and matrix components.
In contrast, UPLC-MS/MS offers a much more sensitive and specific detection method. After chromatographic separation, the analyte is ionized and its specific mass-to-charge ratio is selected. This ion is then fragmented, and a specific fragment ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), acts as a highly specific filter, virtually eliminating background noise and allowing for the detection of the analyte at much lower concentrations. For a nitroimidazole compound like Impurity E, this technique is particularly powerful.
Experimental Protocols: A Self-Validating Approach
The following protocols provide a step-by-step guide for determining the LOD of Azathioprine Impurity E using both UPLC-UV and UPLC-MS/MS. These are designed to be self-validating, ensuring the trustworthiness of your results.
Protocol 1: UPLC-UV Method for the Determination of Azathioprine Impurity E LOD
This method is adapted from established procedures for Azathioprine and its related compounds.[3]
1. Materials and Reagents:
-
Azathioprine Impurity E reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
2. Instrumentation:
-
UPLC system with a photodiode array (PDA) or tunable UV detector
-
Acquity UPLC BEH C18 column (100 x 2.1 mm, 1.7 µm) or equivalent
3. Chromatographic Conditions:
-
Mobile Phase A: 0.05% TFA in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to achieve separation of Impurity E from Azathioprine and other potential impurities. (e.g., Start with 95% A, ramp to 50% A over 10 minutes)
-
Flow Rate: 0.35 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
4. Standard Solution Preparation:
-
Prepare a stock solution of Azathioprine Impurity E in methanol (e.g., 100 µg/mL).
-
Perform serial dilutions with the mobile phase to prepare a series of decreasing concentrations (e.g., 1.0, 0.5, 0.25, 0.1, 0.05 µg/mL).
5. LOD Determination (Signal-to-Noise Method):
-
Inject the diluted standard solutions.
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1. This concentration is the LOD.
Caption: UPLC-UV LOD Determination Workflow.
Protocol 2: UPLC-MS/MS Method for the Determination of Azathioprine Impurity E LOD
This protocol is based on highly sensitive methods for related compounds and is designed for trace-level analysis.[1][2]
1. Materials and Reagents:
-
Azathioprine Impurity E reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Acquity UPLC BEH C18 column (100 x 2.1 mm, 1.7 µm) or equivalent.
3. Chromatographic and MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation and optimal ionization. (e.g., Start with 98% A, ramp to 5% A over 5 minutes)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Ionization Mode: ESI Positive
-
MRM Transition: To be determined by infusing a standard solution of Azathioprine Impurity E. For 1-Methyl-4-nitro-1H-imidazol-5-ol (MW: 143.10), a potential precursor ion would be [M+H]+ at m/z 144.1. The product ions would be determined experimentally.
4. Standard Solution Preparation:
-
Prepare a stock solution of Azathioprine Impurity E in methanol (e.g., 10 µg/mL).
-
Perform serial dilutions with the mobile phase to prepare a series of decreasing concentrations (e.g., 10, 5, 2.5, 1, 0.5, 0.1 ng/mL).
5. LOD Determination (Signal-to-Noise Method):
-
Inject the diluted standard solutions.
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1 in the MRM chromatogram. This concentration is the LOD.
Caption: UPLC-MS/MS LOD Determination Workflow.
Conclusion and Recommendations
This comparative guide demonstrates that while UPLC-UV is a reliable and cost-effective technique for routine quality control of Azathioprine, UPLC-MS/MS offers significantly superior sensitivity and specificity for the detection of Azathioprine Impurity E.
-
For routine batch release testing where impurity levels are expected to be well above the detection limit, a validated UPLC-UV method is often sufficient and more economical.
-
For in-depth impurity profiling, forced degradation studies, the analysis of potentially genotoxic impurities, or when the highest level of sensitivity is required, UPLC-MS/MS is the unequivocally superior choice. Its ability to detect impurities at the ng/mL level or lower provides a much higher degree of confidence in the quality and safety of the drug substance.
Ultimately, the selection of the analytical method should be guided by a risk-based approach, considering the stage of drug development, the nature of the impurity, and the applicable regulatory requirements.
References
-
Miao, Q., Bai, Y. J., Zhang, J. L., Li, Y., Su, Z. Z., Yan, L., Wang, L. L., & Zou, Y. G. (2020). Highly sensitive and rapid determination of azathioprine metabolites in whole blood lysate by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1136, 121802. [Link]
-
Valluri, V. R., Katari, N. K., Khatri, C., Vyas, G., Polagani, S. R., & Ponnam, V. (2021). Highly sensitive liquid chromatography–tandem mass spectrometry assay for the determination of azathioprine in presence of mercaptopurine and its application to a human pharmacokinetic study. Separation Science Plus, 4(10), 360-369. [Link]
-
Davadra, P. M., Mepal, V. V., Jain, M. R., Joshi, C. G., & Bapodra, A. H. (2011). A validated UPLC method for the determination of process-related impurities in Azathioprine bulk drug. Analytical Methods, 3(1), 198-204. [Link]
-
International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
-
Sahu, R., & Patel, V. (2012). Development and Validation of Rapid RP- HPLC Method for the Determination of Azathioprine in Bulk and Pharmaceutical Dosage Form. Scholars Research Library, 4(3), 861-866. [Link]
Sources
Safety Operating Guide
Navigating the Disposal of Sodium 1-methyl-4-nitro-1H-imidazol-5-olate: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of sodium 1-methyl-4-nitro-1H-imidazol-5-olate, a compound that, due to its nitroimidazole structure, requires careful handling as potentially hazardous waste. Adherence to institutional and regulatory protocols is paramount for the protection of personnel and the environment.
Hazard Assessment and Classification: Understanding the Risk
Key Hazard Considerations:
-
Reactivity/Explosive Potential: Nitro compounds are a class of chemicals known for their potential to be explosive.[1][2] The energy released upon decomposition can be substantial. It is also important to note that some nitro compounds can become shock-sensitive if contaminated.[1]
-
Toxicity: Many nitroimidazole derivatives exhibit toxicity.[3] While specific data for this compound is lacking, it is prudent to assume it may be harmful if swallowed, inhaled, or absorbed through the skin.
-
Environmental Hazard: Improper disposal can lead to environmental contamination.[4]
In accordance with the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), any waste with characteristics of ignitability, corrosivity, reactivity, or toxicity must be managed as hazardous waste.[5] Given the potential reactivity of this compound, it falls under this regulatory framework.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for disposal, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and potential energetic decomposition. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact and absorption. |
| Body Protection | Flame-resistant lab coat | Provides a barrier against spills and potential thermal hazards. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is a critical step to prevent dangerous reactions and to ensure compliant disposal.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container specifically for this compound waste. The container must be compatible with the chemical.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect any contaminated lab supplies such as gloves, weighing paper, and pipette tips in a designated solid waste container.
-
Liquid Waste: If the compound is in solution, use a dedicated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling: The hazardous waste container must be clearly labeled with:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Reactive," "Toxic")
-
The date of accumulation.
-
The Disposal Workflow: A Step-by-Step Guide
The following diagram and protocol outline the necessary steps for the safe disposal of this compound. Crucially, always consult and strictly follow your institution's specific EHS guidelines.
Caption: Disposal workflow for this compound.
Detailed Protocol:
-
Preparation and Assessment:
-
Confirm that the material is indeed waste.
-
Review all available safety information for nitroimidazole compounds.[3]
-
Ensure an emergency eyewash and safety shower are accessible.
-
-
Waste Collection:
-
Carefully transfer the waste into the designated, pre-labeled container.
-
Avoid generating dust if handling the solid form.
-
Keep the waste container sealed unless actively adding waste.
-
-
Temporary On-Site Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[3]
-
This area should be well-ventilated and away from heat sources or incompatible materials.
-
Hazardous waste should be disposed of through licensed facilities within 180 days of accumulation.
-
-
Final Disposal:
Emergency Procedures: In Case of a Spill
In the event of a spill, immediate and appropriate action is critical.
-
Alert and Evacuate: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Containment: If it is safe to do so, contain the spill using a non-combustible absorbent material like sand or vermiculite.[1]
-
Reporting: Report all spills to your laboratory supervisor and your institution's EHS department.[3]
Never dispose of this compound down the drain or in the regular trash. [1]
Conclusion: A Commitment to Safety
The proper disposal of this compound is a multi-faceted process that hinges on a thorough understanding of its potential hazards and strict adherence to established safety protocols and regulatory requirements. By following this guide and, most importantly, your institution's specific EHS procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.
References
- Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Vertex.
- Safe Disposal of 2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide: A Step-by-Step Guide. (n.d.). Benchchem.
- What are Federal and State Hazardous Waste Regulations? (2022, April 19). Hazardous Waste Experts.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- Technical Support Center: Safe Handling and Storage of Nitro Compounds. (n.d.). Benchchem.
- Explosives and Potentially Explosives. (2025, February 15). UCI Environmental Health & Safety.
- Disposal of medicines. (n.d.). WA Health.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
